molecular formula C11H13N3O2S B2655364 4-(Piperazin-1-ylsulfonyl)benzonitrile CAS No. 870761-05-0

4-(Piperazin-1-ylsulfonyl)benzonitrile

Cat. No.: B2655364
CAS No.: 870761-05-0
M. Wt: 251.3
InChI Key: RVVNXHYCKKNCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-ylsulfonyl)benzonitrile is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-ylsulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c12-9-10-1-3-11(4-2-10)17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVNXHYCKKNCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(Piperazin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Piperazin-1-ylsulfonyl)benzonitrile, a molecule of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, outlines a suite of analytical techniques for structural elucidation and purity assessment, and discusses the underlying scientific principles. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel sulfonamide derivatives and for professionals in the pharmaceutical industry exploring new therapeutic agents.

Introduction: The Significance of the Sulfonylpiperazine Scaffold

The piperazine nucleus is a well-established "privileged structure" in medicinal chemistry, capable of interacting with multiple biological receptors with high affinity.[1] When incorporated into a sulfonylpiperazine framework, this scaffold becomes a cornerstone for the development of a diverse array of therapeutic agents.[2][3][4][5][6] These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antipsychotic, and anticancer properties.[1][7] The title compound, this compound, combines the versatile piperazine sulfonamide with a benzonitrile moiety, a functional group known to participate in various biological interactions and serve as a useful synthetic handle.[8][9] Understanding the synthesis and detailed characterization of this core structure is paramount for its application in drug design and development.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic disconnection of this compound points to two primary starting materials: 4-cyanobenzenesulfonyl chloride and piperazine. The key synthetic transformation is a nucleophilic substitution reaction at the sulfonyl group.

G target This compound disconnection C-S Bond (Sulfonamide Formation) target->disconnection intermediates 4-Cyanobenzenesulfonyl Chloride + Piperazine disconnection->intermediates G cluster_synthesis Synthesis Workflow Reaction Setup Reaction Setup Base Addition Base Addition Reaction Setup->Base Addition Sulfonyl Chloride Addition Sulfonyl Chloride Addition Base Addition->Sulfonyl Chloride Addition Reaction Monitoring Reaction Monitoring Sulfonyl Chloride Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Drying & Concentration Drying & Concentration Workup->Drying & Concentration Purification Purification Drying & Concentration->Purification G cluster_characterization Characterization Techniques Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry ¹H NMR ¹H NMR NMR Spectroscopy->¹H NMR ¹³C NMR ¹³C NMR NMR Spectroscopy->¹³C NMR Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation

Sources

A Technical Guide to the Therapeutic Target Landscape of 4-(Piperazin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Piperazin-1-ylsulfonyl)benzonitrile is a synthetic organic compound characterized by a central piperazine ring linking a benzonitrile moiety and a sulfonyl group. While direct biological activity data for this specific molecule is not extensively published, its constituent chemical scaffolds are well-represented in numerous clinically and pre-clinically validated therapeutic agents. This guide provides an in-depth analysis of high-probability therapeutic targets for this compound, derived from a systematic evaluation of structurally analogous inhibitors. By dissecting the established pharmacology of the piperazine sulfonamide and benzonitrile cores, we identify three primary target classes for initial investigation: Dipeptidyl Peptidase-IV (DPP-IV) , Carbonic Anhydrases (CAs) , and Protein Kinases . This document serves as a foundational roadmap for research and development professionals, outlining the scientific rationale for each potential target, proposing detailed experimental workflows for validation, and contextualizing the potential therapeutic applications.

Introduction to this compound: A Structurally-Informed Approach

The compound this compound (CAS No. 870761-05-0) possesses a molecular structure that can be deconstructed into two key pharmacophoric fragments: the benzonitrile group and the piperazine sulfonamide core.[1] This structure-based approach is a cornerstone of modern medicinal chemistry, allowing for the prediction of biological activity by analogy to known drugs and chemical probes.

  • The Benzonitrile Moiety : The nitrile group (-C≡N) is a unique functional group found in over 30 FDA-approved pharmaceuticals.[2] It is a strong electron-withdrawing group that can modulate the electronic properties of the attached benzene ring.[3][4] Critically, it can act as a bioisostere of carbonyl or hydroxyl groups and serve as a hydrogen bond acceptor, enabling potent interactions with biological targets.[2] Its presence is noted in inhibitors of diverse enzyme families, particularly protein kinases.[5]

  • The Piperazine Sulfonamide Scaffold : This core is a "privileged structure" in drug discovery, conferring favorable pharmacokinetic properties and providing a versatile vector for interacting with target proteins.[6][7] The sulfonamide group, in particular, is a classic zinc-binding group, making it a highly effective pharmacophore for metalloenzymes.[8] Derivatives of this scaffold have been successfully developed as inhibitors of proteases, transporters, and various enzymes.[9][10]

This guide will leverage the extensive pharmacology associated with these two fragments to build a robust hypothesis-driven framework for identifying and validating the therapeutic targets of this compound.

High-Priority Target Class 1: Dipeptidyl Peptidase-IV (DPP-IV)

Rationale for Selection

The piperazine sulfonamide core is a well-established scaffold for the development of DPP-IV inhibitors.[11][12] DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[13] Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it a key target for type 2 diabetes therapy.[14][15] Multiple studies have demonstrated that piperazine sulfonamide derivatives show promising DPP-IV inhibitory activity, with the sulfonamide moiety and substituents on the aromatic ring influencing potency.[11][12]

Proposed Mechanism of Action & Signaling Pathway

This compound is hypothesized to act as a competitive inhibitor, binding to the active site of DPP-IV. The interaction would prevent the degradation of incretin hormones GLP-1 and GIP. This enhances downstream signaling through their respective receptors on pancreatic β-cells, ultimately promoting insulin release and improving glycemic control.

DPP_IV_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreatic β-cell Ingestion Food Ingestion GLP1 GLP-1 Secretion Ingestion->GLP1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds DPP4 DPP-IV Enzyme GLP1->DPP4 Degraded by cAMP ↑ cAMP GLP1R->cAMP Insulin Insulin Secretion cAMP->Insulin Inactive Inactive Metabolites DPP4->Inactive Compound This compound (Hypothesized Inhibitor) Compound->DPP4 Inhibits

Caption: Role of DPP-IV in the incretin pathway and hypothesized inhibition.

Experimental Validation Workflow

Validating the inhibition of DPP-IV can be achieved through a direct, in vitro enzymatic assay.

Protocol: In Vitro DPP-IV Enzymatic Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-IV.

  • Materials:

    • Human recombinant DPP-IV enzyme.

    • DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic equivalent.

    • Assay Buffer: Tris-HCl buffer (pH 7.5-8.0).

    • Test Compound: this compound, dissolved in DMSO.

    • Positive Control: Sitagliptin or another known DPP-IV inhibitor.

    • 96-well microplate (clear for colorimetric, black for fluorometric).

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further into the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤1% in all wells.

    • To each well of the microplate, add 50 µL of the diluted test compound or control (positive control, or buffer with DMSO for 100% activity).

    • Add 25 µL of the human recombinant DPP-IV enzyme solution (pre-diluted in assay buffer) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the DPP-IV substrate solution to each well.

    • Immediately begin monitoring the change in absorbance (at 405 nm for G-p-NA) or fluorescence over time using a microplate reader at 37°C.

    • Calculate the reaction rate (V) for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for DPP-IV enzymatic inhibition assay.

High-Priority Target Class 2: Carbonic Anhydrases (CAs)

Rationale for Selection

The arylsulfonamide group is the archetypal pharmacophore for inhibiting zinc-containing carbonic anhydrase enzymes.[8] CAs catalyze the reversible hydration of CO2 to bicarbonate and protons, playing a fundamental role in pH regulation and ion transport.[16] Several CA isoforms are validated drug targets; for example, CA II inhibition is used in glaucoma treatment, while the tumor-associated isoforms CA IX and CA XII are targets for anticancer therapy due to their role in regulating pH in the hypoxic tumor microenvironment.[17][18] Numerous studies confirm that sulfonamides incorporating piperazine moieties can be potent and sometimes isoform-selective CA inhibitors.[19]

Proposed Mechanism of Action & Pathophysiological Role

This compound is hypothesized to bind to the zinc ion (Zn²⁺) in the active site of a carbonic anhydrase isoform via its sulfonamide group. In the context of oncology, inhibiting the tumor-associated CA IX isoform would disrupt the acidification of the extracellular space, thereby impairing tumor cell invasion, proliferation, and survival, and potentially increasing the efficacy of conventional chemotherapies.

CA_IX_Pathway cluster_tumor_cell Tumor Cell (Hypoxic) cluster_tme Tumor Microenvironment (TME) CO2 Metabolic CO₂ CAIX CA IX (Membrane Bound) CO2->CAIX H2O H₂O H2O->CAIX HCO3 HCO₃⁻ CAIX->HCO3 Export H_ion H⁺ CAIX->H_ion Export Acidification Extracellular Acidification H_ion->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Compound This compound (Hypothesized Inhibitor) Compound->CAIX Inhibits

Caption: Role of CA IX in the tumor microenvironment and hypothesized inhibition.

Experimental Validation Workflow

A common method to assess CA inhibition is a stopped-flow CO₂ hydration assay. However, a more accessible spectrophotometric assay measuring the hydrolysis of an ester substrate can be used for initial screening.

Protocol: In Vitro CA Esterase Activity Inhibition Assay

  • Objective: To determine the IC50 of this compound against a specific human CA isoform (e.g., hCA II for screening, or hCA IX for oncology focus).

  • Materials:

    • Human recombinant CA isoform (e.g., hCA II, hCA IX).

    • Substrate: 4-Nitrophenyl acetate (p-NPA).

    • Assay Buffer: Tris-HCl (pH 7.6).

    • Test Compound: this compound in DMSO.

    • Positive Control: Acetazolamide (a pan-CA inhibitor).

    • 96-well UV-transparent microplate.

    • Spectrophotometer/microplate reader capable of reading at 400 nm.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO, followed by dilution in assay buffer.

    • Add 140 µL of assay buffer to each well.

    • Add 20 µL of the diluted test compound or control solution.

    • Add 20 µL of the CA enzyme solution to each well. For the non-enzymatic hydrolysis control, add 20 µL of assay buffer instead.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of p-NPA solution (dissolved in acetonitrile).

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes to monitor the formation of the 4-nitrophenolate product.

    • Calculate the enzyme-catalyzed reaction rate by subtracting the rate of the non-enzymatic control.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by non-linear regression.

High-Priority Target Class 3: Protein Kinases

Rationale for Selection

The benzonitrile scaffold is a key feature in numerous small-molecule protein kinase inhibitors.[5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The electron-withdrawing nature of the nitrile group can enhance binding affinity through specific polar interactions or by polarizing the aromatic ring for optimal π-π stacking with aromatic residues in the kinase ATP-binding pocket.[2] Targets for benzonitrile-containing drugs include receptor tyrosine kinases like VEGFR-2 and serine/threonine kinases like JNK3.[5]

Proposed Mechanism of Action & Signaling Pathway

It is hypothesized that this compound could function as an ATP-competitive (Type I) kinase inhibitor. It would occupy the ATP-binding site of a specific kinase, preventing the phosphorylation of its downstream substrate proteins. This would block the signal transduction cascade, leading to an anti-proliferative or anti-inflammatory effect, depending on the specific kinase and pathway involved.

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP RTK->ADP Substrate_P Phosphorylated Substrate RTK->Substrate_P Phosphorylates ATP ATP ATP->RTK Downstream Downstream Signaling (Proliferation, Angiogenesis) Substrate_P->Downstream Compound This compound (Hypothesized Inhibitor) Compound->RTK Blocks ATP Binding Site

Caption: General mechanism of ATP-competitive kinase inhibition.

Experimental Validation Workflow

Kinase inhibitor validation is typically a tiered process, starting with broad screening and progressing to specific, quantitative assays.

Protocol: Tiered Kinase Inhibitor Validation Workflow

  • Tier 1: Broad Kinase Panel Screening:

    • Objective: To identify which kinase(s) from a large, diverse panel are inhibited by the test compound at a single high concentration (e.g., 10 µM).

    • Methodology: Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of hundreds of kinases. The output is typically reported as "% Inhibition" or "% of Control".

    • Analysis: Identify "hits" – kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).

  • Tier 2: IC50 Determination for Hits:

    • Objective: To quantitatively measure the potency of the compound against the specific kinases identified in Tier 1.

    • Methodology: Perform an in vitro kinase assay specific to the hit kinase (e.g., an ADP-Glo™ or Z'-LYTE™ assay). This involves titrating the compound across a range of concentrations (e.g., 10-point curve) and measuring the effect on kinase activity.

    • Analysis: Calculate the IC50 value for each hit kinase to determine potency and initial selectivity.

  • Tier 3: Cell-Based Target Engagement & Functional Assays:

    • Objective: To confirm that the compound inhibits the target kinase in a cellular context and produces the desired functional outcome.

    • Methodology:

      • Target Engagement: Use a technique like Western Blotting to measure the phosphorylation of a known downstream substrate of the target kinase in cells treated with the compound. A decrease in substrate phosphorylation indicates target engagement.

      • Functional Assay: Measure a relevant cellular endpoint, such as cell proliferation (e.g., using a CellTiter-Glo® assay) or apoptosis, in a cancer cell line known to be dependent on the target kinase.

    • Analysis: Correlate the concentration required to inhibit substrate phosphorylation with the concentration required to inhibit cell proliferation (EC50) to build confidence that the observed cellular effect is on-target.

Caption: Tiered workflow for kinase inhibitor discovery and validation.

Summary and Future Directions

The structural components of this compound strongly suggest a high probability of interaction with at least one of three major therapeutic target classes: DPP-IV , Carbonic Anhydrases , and Protein Kinases . The experimental workflows outlined in this guide provide a clear, hypothesis-driven path for the initial stages of a drug discovery campaign.

Recommended Next Steps:

  • In Vitro Screening: Initiate parallel in vitro screening against a representative member of each proposed target class (e.g., human DPP-IV, hCA II, and a small, commercially available kinase panel).

  • Hit Triage: Based on the initial screening results, prioritize the most potent and promising target class for further investigation.

  • Structure-Activity Relationship (SAR) Studies: If a validated hit is identified, a medicinal chemistry program should be initiated to synthesize analogs of this compound to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Silico Modeling: For validated hits, molecular docking studies can provide structural insights into the binding mode and help guide the rational design of more potent analogs.

This document establishes a robust scientific foundation for unlocking the therapeutic potential of this compound, transforming it from a chemical entity into a starting point for a targeted drug discovery program.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available from: [Link]

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Available from: [Link]

  • Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica. Available from: [Link]

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. Available from: [Link]

  • Ceruso, M., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. Available from: [Link]

  • RCS Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available from: [Link]

  • Bohl, T. E., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(9), 1547-1554. Available from: [Link]

  • De Simone, G., & Supuran, C. T. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1][4][5]triazolo[3,4-b][3][4][5]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52-56. Available from: [Link]

  • Kilbile, J. T., et al. (2023). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure. Available from: [Link]

  • Al-Hourani, B. J., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available from: [Link]

  • Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8248-8263. Available from: [Link]

  • Park, H., et al. (2012). Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-5549. Available from: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12530. Available from: [Link]

  • D'Ascenzio, M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4989. Available from: [Link]

  • Keglevich, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(14), 5430. Available from: [Link]

  • Akocak, S., & Tanc, M. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 6830159. Available from: [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

Sources

The 4-(Piperazin-1-ylsulfonyl)benzonitrile Scaffold: A Privileged Motif in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 4-(piperazin-1-ylsulfonyl)benzonitrile core represents a significant "privileged scaffold" in medicinal chemistry. Its unique combination of a rigid benzonitrile ring, a flexible and versatile piperazine linker, and a stable sulfonamide anchor provides a robust framework for designing potent and selective modulators of various biological targets. This guide offers an in-depth exploration of this scaffold, from its fundamental physicochemical properties and synthesis to its application in developing targeted therapeutics, particularly in oncology. We will dissect the structure-activity relationships (SAR) that govern its efficacy, provide detailed experimental protocols for its synthesis and biological evaluation, and present in silico insights that accelerate the drug discovery process.

Introduction: The Rationale for a Privileged Scaffold

In the quest for novel therapeutics, medicinal chemists often rely on privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The this compound moiety has emerged as one such scaffold. Its utility stems from several key features:

  • The Piperazine Ring: A cornerstone in medicinal chemistry, the piperazine moiety is a six-membered heterocycle that can be readily functionalized at its distal nitrogen atom (N-4). This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1][2]

  • The Sulfonamide Linker: This stable, non-hydrolyzable group acts as a hydrogen bond acceptor and provides a critical structural anchor, orienting the molecule within a target's binding pocket. Its geometry influences the overall conformation of the compound.[3]

  • The Benzonitrile Group: The cyano (-C≡N) group is a weak hydrogen bond acceptor and can engage in dipole-dipole interactions. Its presence on the phenyl ring is often favorable for activity against various targets, and it can serve as a key recognition element.[4]

This unique combination of features has led to the development of potent inhibitors for various enzyme families, most notably kinases and histone deacetylases (HDACs), which are critical targets in cancer therapy.[1][5]

Physicochemical Characteristics of the Core Scaffold

Understanding the fundamental properties of the core scaffold is essential for initiating any drug design campaign. These parameters influence solubility, permeability, and ultimately, the druglikeness of any derived compound.

PropertyValueSource
CAS Number 870761-05-0[6]
Molecular Formula C₁₁H₁₃N₃O₂S[6]
Molecular Weight 251.30 g/mol [6]
Topological Polar Surface Area (TPSA) 73.2 Ų[6]
cLogP 0.152[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 2[6]

Table 1: Key physicochemical properties of this compound.

Synthesis of the Scaffold and Its Derivatives

The synthesis of the core scaffold and its subsequent derivatives is a straightforward process, typically involving the reaction of a sulfonyl chloride with a piperazine nucleophile. This modular approach is highly amenable to creating compound libraries for screening.

General Synthesis Workflow

The primary synthetic route involves a nucleophilic substitution reaction between 4-cyanobenzenesulfonyl chloride and piperazine (or a derivative thereof). The use of a base, such as triethylamine (TEA), is crucial to scavenge the hydrochloric acid byproduct.[3][7]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-Cyanobenzenesulfonyl chloride C Nucleophilic Substitution A->C B Piperazine (or N-4 substituted piperazine) B->C D This compound Scaffold or N-4 Substituted Derivative C->D Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) G A 1. Cell Seeding Seed cancer cells (e.g., Kelly) in 96-well plates B 2. Compound Treatment Add serial dilutions of test compounds (and controls like Doxorubicin) A->B C 3. Incubation Incubate for 48-72 hours (allow for cell proliferation effects) B->C D 4. WST-1 Addition Add WST-1 reagent to each well C->D E 5. Incubation (Color Dev.) Incubate for 1-4 hours until color develops (formazan product) D->E F 6. Absorbance Reading Measure absorbance at 450 nm using a plate reader E->F G 7. Data Analysis Calculate % viability vs. control and determine IC₅₀ values F->G

Sources

Spectroscopic data (NMR, IR, MS) of 4-(Piperazin-1-ylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Piperazin-1-ylsulfonyl)benzonitrile

This guide provides a detailed analysis of the expected spectroscopic data for this compound (CAS: 870761-05-0), a molecule of interest in medicinal chemistry and drug development. As experimental spectra for this specific compound are not widely published, this document synthesizes data from structural analogs and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural verification via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a well-defined structure comprising three key functional moieties: a para-substituted benzonitrile ring, a sulfonamide linker, and a piperazine ring. Each of these components imparts distinct and identifiable signatures in its spectroscopic data.

  • Benzonitrile Moiety: Provides characteristic aromatic proton and carbon signals in NMR, a sharp nitrile stretch in IR, and contributes to the primary fragmentation patterns in MS.

  • Sulfonamide Group (-SO₂-N<): This critical linker influences the electronic environment of the aromatic ring and is identifiable by strong, characteristic stretching bands in the IR spectrum.

  • Piperazine Ring: As a saturated heterocycle with two nitrogen atoms, it presents characteristic aliphatic signals in NMR. The presence of a secondary amine (-NH) is a key feature to be identified in both NMR and IR.

The logical workflow for characterizing a novel synthesis of this compound involves a multi-technique approach to unambiguously confirm its identity and purity.

G cluster_0 Characterization Workflow synthesis Synthesis of This compound ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms Is the mass correct? ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir Are key groups present? nmr NMR Spectroscopy (¹H & ¹³C) Elucidate Full Structure ir->nmr Is the connectivity correct? purity Purity Assessment (e.g., HPLC, NMR Integration) nmr->purity Is the sample pure? final Confirmed Structure purity->final G M [M+H]⁺ m/z = 252.08 F1 [M+H - SO₂]⁺ m/z = 186.04 M->F1 - SO₂ F2 4-cyanobenzenesulfonyl cation m/z = 170.01 M->F2 S-N Cleavage F3 Piperazine fragment m/z = 87.07 M->F3 S-N Cleavage

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to verify the presence of key functional groups. The spectrum provides a molecular "fingerprint" that confirms the core structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid, crystalline compound directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Predicted Characteristic Absorption Bands

The IR spectrum is a sum of the absorptions from each part of the molecule. The following table summarizes the most diagnostic peaks expected for this compound.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityRationale and Notes
~3350-3300N-H (Piperazine)StretchMedium, SharpThe secondary amine N-H stretch is a key indicator of the unsubstituted piperazine ring.[1]
~3100-3000C-H (Aromatic)StretchMedium to WeakCharacteristic of C-H bonds on the benzene ring.[2]
~2950-2850C-H (Aliphatic)StretchMediumArises from the CH₂ groups of the piperazine ring.[2]
~2230 C≡N (Nitrile) Stretch Strong, Sharp This is a highly diagnostic, intense peak. Its position indicates conjugation with the aromatic ring.[3]
~1600, ~1480C=C (Aromatic)StretchMedium to StrongSkeletal vibrations of the benzene ring.[4]
~1350, ~1160 O=S=O (Sulfonamide) Asymmetric & Symmetric Stretch Strong, Sharp These two strong bands are the classic signature of the sulfonamide group and are essential for confirmation.[5]
~900-690C-H (Aromatic)Out-of-plane BendStrongThe pattern of these bands can indicate the 1,4-disubstitution pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for complete structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The data presented here are predicted based on established chemical shift principles and data from the closely related analog, 4-(piperidine-1-sulfonyl)benzonitrile.[6]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve exchangeable protons like N-H.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 8 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Notes
~8.0 - 7.9Doublet2HAr-H (ortho to -SO₂)These protons are deshielded by the electron-withdrawing sulfonyl group, appearing far downfield.
~7.9 - 7.8Doublet2HAr-H (ortho to -CN)Also deshielded by the nitrile group. The two doublets will form a characteristic AA'BB' system.[6]
~3.05Triplet (broad)4H-SO₂-N-(CH ₂)₂Protons adjacent to the sulfonyl group are deshielded relative to the other piperazine protons.
~2.85Triplet (broad)4H-NH-(CH ₂)₂Protons adjacent to the secondary amine.
~2.5 (variable)Singlet (broad)1H-NH This peak is exchangeable with D₂O. Its position is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Notes
~142C -SO₂The aromatic carbon directly attached to the sulfonyl group is significantly downfield.[6]
~133Ar-C H (ortho to -CN)Aromatic CH carbons.
~128Ar-C H (ortho to -SO₂)Aromatic CH carbons.[6]
~118-C ≡NThe nitrile carbon has a characteristic chemical shift in this region.[6]
~115C -CNThe aromatic carbon attached to the nitrile group.
~46-SO₂-N-(C H₂)₂Aliphatic carbons adjacent to the sulfonamide nitrogen.[6]
~45-NH-(C H₂)₂Aliphatic carbons adjacent to the amine nitrogen.

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. Mass spectrometry validates the molecular weight (m/z 252.0801 for [M+H]⁺). Infrared spectroscopy confirms the presence of the critical nitrile ( ~2230 cm⁻¹) and sulfonamide (~1350, ~1160 cm⁻¹) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive blueprint of the molecular structure, confirming the specific arrangement and connectivity of the aromatic and piperazine ring systems. This comprehensive spectroscopic profile serves as a benchmark for researchers in the synthesis, purification, and application of this compound.

References

  • The Royal Society of Chemistry. 4-(Piperidine-1-sulfonyl)-benzonitrile - Supplementary Material. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Available at: [Link]

  • PubChemLite. 4-(piperazine-1-sulfonyl)benzonitrile hydrochloride. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • NIST. Benzonitrile - NIST Chemistry WebBook. Available at: [Link]

  • Aydın, A., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]

  • Rana, M., et al. (2022). Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)methyl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to Investigating the Pharmacophore of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold - A "Privileged" Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its prevalence in a vast array of clinically successful drugs, from antipsychotics like olanzapine to anticancer agents such as imatinib, is a testament to its remarkable utility.[2][5] This has led to piperazine being classified as a "privileged scaffold," a molecular framework that is capable of providing ligands for diverse biological targets.[1][2]

The value of the piperazine moiety stems from a unique combination of physicochemical and structural properties.[1] Its two nitrogen atoms can be independently functionalized, providing a versatile handle for synthetic modification to fine-tune properties like solubility, lipophilicity, and basicity (pKa).[1][2] This tunability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2] Furthermore, the piperazine ring can adopt distinct conformations, such as chair and boat forms, allowing it to present appended chemical groups in precise three-dimensional orientations to interact effectively with biological macromolecules.[2][6][7]

At the heart of understanding how these molecules exert their therapeutic effects lies the concept of the pharmacophore . A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target and elicit a biological response.[8] This guide provides a comprehensive overview of the principles and methodologies for elucidating the pharmacophore of piperazine-containing compounds, offering a roadmap for researchers in drug discovery and development.

Pillar 1: The Theoretical Framework of Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool in drug design that can be broadly categorized into two main approaches: ligand-based and structure-based methods.[9][10] The choice between these approaches is dictated by the available information about the biological target and its known ligands.

Decision Pathway: Ligand-Based vs. Structure-Based Approaches

The decision to pursue a ligand-based or structure-based pharmacophore modeling strategy is a critical first step. The following diagram illustrates the logical flow for this decision-making process.

G start Start: Define Research Question target_known Is the 3D structure of the biological target known? start->target_known ligands_known Is there a set of known active ligands? target_known->ligands_known No structure_based Structure-Based Pharmacophore Modeling target_known->structure_based Yes ligand_based Ligand-Based Pharmacophore Modeling ligands_known->ligand_based Yes homology_modeling Consider Homology Modeling to generate a target structure ligands_known->homology_modeling No end_ligand Proceed with Ligand-Based Workflow ligand_based->end_ligand end_structure Proceed with Structure-Based Workflow structure_based->end_structure homology_modeling->structure_based G cluster_prep Phase 1: Model Generation & Validation cluster_screen Phase 2: Virtual Screening cluster_post Phase 3: Post-Screening Analysis pdb 1. Obtain Target 3D Structure (e.g., from PDB) prep 2. Prepare Protein and Define Binding Site pdb->prep pharm_gen 3. Generate Pharmacophore Model from Protein-Ligand Interactions prep->pharm_gen validation 4. Validate Model (e.g., with known actives/decoys) pharm_gen->validation screen 6. Screen Database against Pharmacophore Model validation->screen db 5. Prepare Compound Database (e.g., ZINC, Enamine) db->screen filter 7. Filter Hits based on Fitness Score and ADME properties screen->filter docking 8. Molecular Docking of Filtered Hits filter->docking rescore 9. Rescore and Rank Hits (e.g., MM-GBSA) docking->rescore visual 10. Visual Inspection and Selection of Candidates rescore->visual

Sources

Methodological & Application

Topic: In Vitro Cytotoxicity Assay of 4-(Piperazin-1-ylsulfonyl)benzonitrile on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

The search for novel therapeutic agents with high efficacy and selectivity against cancer remains a cornerstone of oncological research. Phenylsulfonylpiperazine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic, pro-apoptotic, and anti-proliferative activities across various cancer cell lines.[1][2][3] This application note presents a comprehensive guide for evaluating the in vitro cytotoxicity of a novel phenylsulfonylpiperazine derivative, 4-(Piperazin-1-ylsulfonyl)benzonitrile, against representative human breast cancer cell lines. We provide detailed, step-by-step protocols for assessing distinct cell death mechanisms using three robust, plate-based assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. The methodologies are detailed for two commonly used and phenotypically distinct breast cancer cell lines: MCF-7 (luminal A, estrogen receptor-positive) and MDA-MB-231 (triple-negative breast cancer).[4][5][6][7] This guide is designed to equip researchers with the necessary tools to rigorously characterize the anticancer potential of this and other novel compounds.

Scientific Principles of Cytotoxicity Assessment

A comprehensive understanding of a compound's cytotoxic effect requires interrogating multiple cellular parameters. Relying on a single assay can be misleading, as different compounds can induce cell death through distinct mechanisms (e.g., apoptosis, necrosis). This guide employs a multi-assay approach to build a more complete cytotoxic profile.

  • Metabolic Viability (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[8] A decrease in the purple signal indicates a reduction in cell viability.

  • Cell Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released only upon the rupture of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[11] The amount of LDH in the supernatant is proportional to the number of lysed cells.[11]

  • Apoptosis Induction (Caspase-Glo® 3/7 Assay): Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[12] This process is executed by a family of proteases called caspases.[13] Caspase-3 and Caspase-7 are critical executioner caspases that cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[13][14] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7.[15][16] Cleavage of this substrate releases aminoluciferin, which is used by luciferase to generate a luminescent signal directly proportional to caspase activity.[15]

Materials and Reagents

  • Cell Lines:

    • MCF-7 (ATCC® HTB-22™) - Human breast adenocarcinoma

    • MDA-MB-231 (ATCC® HTB-26™) - Human breast adenocarcinoma

  • Test Compound:

    • This compound (synthesis as per appropriate chemical procedure)

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell Culture:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile

  • Assay Kits and Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[8]

    • LDH Cytotoxicity Assay Kit (e.g., Promega CytoTox 96® or similar)[17]

    • Caspase-Glo® 3/7 Assay System (Promega)[15][16]

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow biological safety cabinet

    • Microplate reader (absorbance and luminescence capabilities)

    • Inverted microscope

    • Multichannel pipettes

    • 96-well flat-bottom tissue culture plates (clear for absorbance, white-walled for luminescence)[16]

Experimental Workflow Overview

A systematic approach is critical for reproducible results. The overall workflow involves initial cell culture and expansion, followed by seeding for experiments, treatment with the test compound, and subsequent analysis using the selected cytotoxicity assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Analysis cluster_data Phase 4: Data Interpretation Culture Cell Line Culture (MCF-7 & MDA-MB-231) Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells into 96-Well Plates Harvest->Seed Treat Treat Cells (e.g., 48 hours) Seed->Treat Compound Prepare Serial Dilutions of This compound Compound->Treat MTT MTT Assay (Viability) Treat->MTT LDH LDH Assay (Cytotoxicity) Treat->LDH Caspase Caspase-Glo® 3/7 (Apoptosis) Treat->Caspase Read Measure Signals (Absorbance/Luminescence) MTT->Read LDH->Read Caspase->Read Analyze Calculate % Viability, % Cytotoxicity, IC50 Read->Analyze

Caption: High-level experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Seeding
  • Maintain Cultures: Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

  • Harvest Cells: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

  • Count and Resuspend: Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Seed Plates: Dilute the cell suspension to the optimized seeding density. A typical starting point is 5,000-10,000 cells per well in a 100 µL volume for a 96-well plate.[4] Allow cells to adhere and recover by incubating overnight (18-24 hours).[18]

Protocol 2: Compound Preparation and Cell Treatment
  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations. The final DMSO concentration in all wells (including the vehicle control) should be kept constant and low (e.g., ≤0.5%) to avoid solvent-induced toxicity.

  • Treat Cells: Carefully remove the medium from the overnight-incubated plates and add 100 µL of the medium containing the various compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with the same final concentration of DMSO) wells.

  • Incubate: Return the plates to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point for cytotoxicity studies.[1]

Protocol 3: MTT Cell Viability Assay
  • Add MTT Reagent: After the treatment incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[19]

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[19] Purple precipitate should be visible within the cells under a microscope.

  • Solubilize Formazan: Carefully aspirate the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

Protocol 4: LDH Cytotoxicity Assay

This protocol requires specific controls to be run in parallel on the same plate.[20]

  • Experimental Wells: Cells treated with the compound.

  • Spontaneous Release Control: Untreated cells (measures background LDH release).

  • Maximum Release Control: Untreated cells lysed with 10 µL of the kit's Lysis Buffer 30-45 minutes before the assay endpoint (represents 100% cytotoxicity).[10]

  • Background Control: Medium only (no cells).

  • Prepare Supernatant: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[20]

  • Add Reaction Mixture: Add 50 µL of the LDH Assay Reaction Mixture to each well.

  • Incubate: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Add Stop Solution: Add 50 µL of Stop Solution to each well.[10]

  • Read Absorbance: Measure the absorbance at 490 nm within 1 hour.[10]

Protocol 5: Caspase-Glo® 3/7 Apoptosis Assay
  • Equilibrate Plate and Reagent: Remove the cell plate from the incubator and allow it to equilibrate to room temperature. Thaw the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature.[16]

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[16] This single step lyses the cells and introduces the substrate.

  • Mix and Incubate: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[16]

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations
  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Caspase-Glo® 3/7 Assay (Fold Increase in Activity): Fold Increase = (RLU_Sample - RLU_Blank) / (RLU_VehicleCtrl - RLU_Blank) (RLU = Relative Luminescence Units)

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency. Plot the % Viability (or other relevant metric) against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Example Data Presentation

The following tables present hypothetical data for the cytotoxic and apoptotic effects of this compound on MCF-7 and MDA-MB-231 cells after a 48-hour treatment.

Table 1: IC50 Values (µM) after 48h Treatment

AssayMCF-7 (Luminal A)MDA-MB-231 (Triple-Negative)
MTT (Viability)25.612.3
LDH (Cytotoxicity)30.115.8

This hypothetical data suggests the compound is more potent against the triple-negative MDA-MB-231 cell line.

Table 2: Apoptotic Activity after 48h Treatment at IC50 Concentration

Cell LineCaspase-3/7 Activity (Fold Increase vs. Vehicle)
MCF-74.2
MDA-MB-2316.8

This hypothetical data indicates that the observed cytotoxicity is associated with the induction of apoptosis, as evidenced by a significant increase in the activity of executioner caspases.

Potential Mechanism of Action

The combined results from these assays can help elucidate the compound's mechanism of action. An increase in Caspase-3/7 activity, followed by an increase in LDH release (indicating secondary necrosis after apoptosis) and a corresponding decrease in MTT signal, strongly suggests an apoptotic mechanism of cell death.

G Compound This compound Cell Breast Cancer Cell (e.g., MDA-MB-231) Compound->Cell Apoptosis Initiation of Intrinsic Apoptotic Pathway Cell->Apoptosis Caspase Caspase-3/7 Activation Apoptosis->Caspase Membrane Membrane Blebbing & Loss of Integrity Caspase->Membrane Mito Mitochondrial Dysfunction Caspase->Mito LDH LDH Release (Necrosis/Late Apoptosis) Membrane->LDH Death Cell Death LDH->Death MTT Decreased Metabolic Activity (MTT Reduction) Mito->MTT MTT->Death

Caption: Plausible cytotoxic mechanism of action.

Conclusion

This application note provides a robust, multi-faceted framework for the initial in vitro characterization of this compound as a potential anticancer agent. By employing assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive profile of the compound's cytotoxic effects on breast cancer cells. The detailed protocols and data interpretation guidelines presented here offer a validated starting point for further mechanistic studies and preclinical development.

References

  • Lecoeur, H., de la M-V, & Gougeon, M. L. (2002). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Journal of Immunological Methods, 265(1-2), 81-90. Retrieved from [Link]

  • Roche. (n.d.). Cytotoxicity Detection Kit (LDH) Instructions for Use. Roche. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST (CK12) Manual. Dojindo. Retrieved from [Link]

  • protocols.io. (n.d.). LDH cytotoxicity assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Boster Bio. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Retrieved from [Link]

  • Biomedica. (2023, October 24). Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay. Biomedica. Retrieved from [Link]

  • Ahmed, M. J. (2023, February 22). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • da Silva, G. P., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4478. Retrieved from [Link]

  • Javar, H. A., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 114-120. Retrieved from [Link]

  • Obradović, M. M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10100. Retrieved from [Link]

  • Rajamanickam, V., et al. (2024). In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer. Cureus, 16(4), e58611. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vitro cytotoxicity studies in breast cancer cell lines MCF-7 and MDA-MB-231. Retrieved from [Link]

  • Yue, G. G. L., et al. (2018). Actein Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo. Frontiers in Pharmacology, 9, 1430. Retrieved from [Link]

  • Brossart, P., et al. (2002). Human dendritic cell mediated cytotoxicity against breast carcinoma cells in vitro. International Journal of Cancer, 102(3), 267-272. Retrieved from [Link]

  • Vovk, M. V., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Retrieved from [Link]

  • Ali, S., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(11), 4310. Retrieved from [Link]

  • Lee, S. H., et al. (2021). Effect of a novel piperazine compound on cancer cells. Journal of Animal Science and Technology, 63(5), 1141-1150. Retrieved from [Link]

  • Gurdal, E. E., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(5), 5171-5183. Retrieved from [Link]

  • Al-Rashida, M., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2841. Retrieved from [Link]

  • Gürdal, E. E., et al. (2012). Cancer cell Cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives. Bilkent University Institutional Repository. Retrieved from [Link]

  • Borbély, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(15), 5863. Retrieved from [Link]

  • Michot, J. M., et al. (2013). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, and Efflux by the Human MRP/ABCC Transporters. Pharmaceutical Research, 31(5), 1276-1288. Retrieved from [Link]

  • Szymańska, P., et al. (2025). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. International Journal of Molecular Sciences, 26(4), 2137. Retrieved from [Link]

  • Bălășescu, E., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. Retrieved from [Link]

  • Wang, L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0134556. Retrieved from [Link]

  • Wang, L., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0134556. Retrieved from [Link]

Sources

Application Note: Quantifying Target Engagement of 4-(Piperazin-1-ylsulfonyl)benzonitrile Using Western Blot Analysis of c-Src Phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Bridging Compound Activity with Cellular Mechanism

In modern drug discovery, confirming that a compound interacts with its intended molecular target within a complex cellular environment—a concept known as target engagement—is a critical step.[1] It provides the mechanistic link between a compound's chemical structure and its biological effect. 4-(Piperazin-1-ylsulfonyl)benzonitrile, with its characteristic sulfonylpiperazine moiety, is a putative inhibitor of N-myristoyltransferase (NMT). NMTs are enzymes that catalyze the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of proteins.[2] This modification is vital for protein localization, stability, and participation in signaling cascades.[2][3]

NMT is a validated therapeutic target, particularly in oncology, as many proteins crucial for cancer cell survival and proliferation are NMT substrates.[4][5][6][7] A key substrate is the non-receptor tyrosine kinase c-Src.[8] The myristoylation of c-Src is indispensable for its localization to the plasma membrane, which is a prerequisite for its activation through phosphorylation at Tyrosine 416 (Y416).[8]

This application note provides a comprehensive, field-proven guide for researchers to quantify the target engagement of this compound. We will leverage Western blot analysis as a robust and accessible method to measure the inhibition of NMT activity indirectly. The core of this protocol is the quantification of the phosphorylation status of c-Src at Y416 as a downstream biomarker of NMT inhibition. A reduction in the ratio of phosphorylated c-Src (p-Src) to total c-Src protein levels in treated cells will serve as a quantitative indicator of target engagement.

The Scientific Rationale: From NMT Inhibition to a Quantifiable Signal

The central hypothesis of this protocol is that by inhibiting NMT, this compound will prevent the myristoylation of nascent c-Src protein. Without its myristoyl anchor, c-Src cannot translocate to the cellular membrane, where it would typically be activated by upstream kinases. This disruption in localization leads to a measurable decrease in active, phosphorylated c-Src.

This assay is designed as a self-validating system:

  • Vehicle Control (e.g., DMSO): Establishes the baseline level of p-Src in the cellular model.

  • Dose-Response Treatment: Demonstrates that the effect on p-Src is dependent on the concentration of the inhibitor.

  • Total c-Src Measurement: Serves as an internal control to ensure that the observed decrease in p-Src is not due to a general reduction in c-Src protein expression.

  • Loading Control (e.g., GAPDH, β-Actin): Confirms equal protein loading across all lanes, ensuring the validity of quantitative comparisons.

Signaling Pathway Overview

The following diagram illustrates the molecular mechanism that this protocol exploits to measure target engagement.

NMT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane NMT N-Myristoyltransferase (NMT) Myr_Src Myristoylated c-Src NMT->Myr_Src Myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Nascent_Src Nascent c-Src (unmyristoylated) Nascent_Src->NMT Membrane_Src Membrane-Anchored c-Src Myr_Src->Membrane_Src Translocation Active_Src Active p-Src (Y416) Membrane_Src->Active_Src Phosphorylation Inhibitor 4-(Piperazin-1-ylsulfonyl) benzonitrile Inhibitor->NMT Inhibition

Caption: NMT-mediated myristoylation and its inhibition.

Experimental Workflow: A Step-by-Step Overview

The entire process, from cell preparation to final data analysis, follows a logical and sequential workflow. This ensures reproducibility and minimizes potential sources of error.

Western_Blot_Workflow A 1. Cell Culture & Plating (e.g., HCT-116, MDA-MB-231) B 2. Compound Treatment (Dose-response of inhibitor vs. vehicle) A->B C 3. Cell Lysis & Protein Extraction (RIPA buffer with protease/phosphatase inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation (Normalization & addition of Laemmli buffer) D->E F 6. SDS-PAGE (Protein separation by size) E->F G 7. Protein Transfer (Gel to PVDF membrane) F->G H 8. Immunoblotting (Blocking, Primary & Secondary Antibody Incubation) G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry, Normalization, Ratio Calculation) I->J

Caption: Overall experimental workflow for target engagement.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: HCT-116 (colon cancer) or MDA-MB-231 (breast cancer) cells (known to have active Src signaling).

  • Culture Medium: McCoy's 5A or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Lysis Buffer: RIPA Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.

  • Protein Assay: Bicinchoninic acid (BCA) Protein Assay Kit.[9][10]

  • SDS-PAGE: Precast 4-20% gradient polyacrylamide gels, 10X Tris/Glycine/SDS running buffer.[11]

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.[12]

  • Membranes: 0.45 µm Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-Src (Tyr416) antibody

    • Rabbit anti-Src (total) antibody

    • Mouse anti-GAPDH or anti-β-Actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[13][14]

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Incubation: Culture cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Dilution: Prepare serial dilutions of this compound in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). A suggested dose range is 0 (vehicle), 0.1, 0.3, 1, 3, and 10 µM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours) to allow for target engagement and downstream signaling changes. An 8-hour incubation is often sufficient to observe changes in protein phosphorylation.

Protocol 2: Cell Lysis and Protein Extraction

Causality: This step is designed to efficiently break open the cells while preserving the integrity and phosphorylation status of the target proteins. All steps must be performed on ice to minimize enzymatic activity.[15][16][17]

  • Wash Cells: After incubation, place the 6-well plates on ice. Aspirate the media and wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).[15]

  • Lyse Cells: Aspirate the PBS. Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors immediately before use) to each well.[18]

  • Scrape and Collect: Scrape the cells off the plate using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[15]

  • Incubate and Agitate: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarify Lysate: Centrifuge the tubes at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[15][17]

  • Collect Supernatant: Carefully transfer the supernatant (the protein-containing lysate) to a new, pre-chilled microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.

Protocol 3: Protein Quantification

Causality: Accurate protein quantification is essential for ensuring equal loading of protein onto the gel, which is a prerequisite for reliable quantitative analysis.[9][10][19][20] The BCA assay is chosen for its compatibility with detergents present in the RIPA lysis buffer.

  • Prepare Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with known concentrations, typically ranging from 0 to 2000 µg/mL.[10]

  • Prepare Working Reagent: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[9]

  • Assay: In a 96-well plate, add 10 µL of each standard and unknown sample lysate in triplicate. Add 200 µL of the BCA working reagent to each well.[10]

  • Incubate: Cover the plate and incubate at 37°C for 30 minutes.[10][19]

  • Read Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Calculate Concentration: Generate a standard curve from the BSA standards and use it to determine the protein concentration of each cell lysate sample.

Protocol 4: SDS-PAGE and Western Blot
  • Sample Preparation:

    • Based on the BCA assay results, calculate the volume of each lysate needed to obtain 20-30 µg of total protein.

    • In new tubes, add the calculated volume of lysate, 5X Laemmli sample buffer, and nuclease-free water to reach a final volume with a 1X Laemmli concentration.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[18][21][22]

  • Gel Electrophoresis:

    • Assemble the precast gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X Tris/Glycine/SDS running buffer.[11][23]

    • Load 20-30 µg of each prepared protein sample into the wells. Include a pre-stained molecular weight marker in one lane.

    • Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel (approximately 60-90 minutes).[22][24]

  • Protein Transfer:

    • Causality: This step electrophoretically moves the separated proteins from the porous gel matrix onto the solid support of a PVDF membrane, where they are accessible to antibodies. Methanol in the transfer buffer aids in the binding of proteins to the PVDF membrane.[25][26][27]

    • Pre-activate the PVDF membrane by immersing it in 100% methanol for 30 seconds, followed by equilibration in transfer buffer for 10 minutes.[25][28]

    • Equilibrate the gel in transfer buffer for 10-15 minutes.[29]

    • Assemble the transfer "sandwich" (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.

    • Place the sandwich in the transfer apparatus, ensuring the membrane is between the gel and the positive electrode (anode).

    • Perform the transfer. A common condition is a wet transfer at 100 V for 90 minutes or overnight at a lower constant current in a cold room.[30][31] Transfer conditions may need to be optimized based on the protein size and equipment.[25][26]

  • Immunoblotting:

    • Causality: The blocking step prevents non-specific binding of the antibodies to the membrane, reducing background noise. BSA is often preferred for phospho-protein detection over non-fat milk, which can contain interfering phosphoproteins.[28][32]

    • After transfer, wash the membrane briefly with TBST.

    • Block the membrane by incubating it in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[30][33]

    • Prepare the primary antibody solution by diluting the anti-p-Src (Y416) antibody in 5% BSA/TBST according to the manufacturer's recommended dilution.

    • Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[18][30][34]

    • The next day, remove the primary antibody solution and wash the membrane three to five times for 5 minutes each with TBST.[34]

    • Prepare the secondary antibody solution by diluting the HRP-conjugated anti-rabbit IgG in 5% BSA/TBST.

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[34]

    • Wash the membrane again, three to five times for 5 minutes each with TBST, to remove unbound secondary antibody.[34]

  • Signal Detection:

    • Prepare the ECL substrate by mixing the components according to the manufacturer's protocol.[34]

    • Incubate the membrane in the ECL substrate for 1-5 minutes.[31][35]

    • Capture the chemiluminescent signal using a CCD-based digital imager or X-ray film.[13][14] Multiple exposures may be necessary to ensure the signal is within the linear range of detection.[13][36]

  • Stripping and Re-probing (for Total Src and Loading Control):

    • To ensure the p-Src and total Src signals are from the exact same sample lane, the blot can be stripped and re-probed.

    • Incubate the blot in a mild stripping buffer for 15-30 minutes at room temperature.

    • Wash extensively with TBST.

    • Block the membrane again for 1 hour.

    • Repeat the immunoblotting steps with the primary antibody for total c-Src, followed by the HRP-conjugated secondary antibody.

    • Image the blot again.

    • Repeat the stripping and re-probing process for the loading control antibody (e.g., GAPDH).

Data Analysis and Interpretation

  • Densitometry: Use image analysis software (e.g., ImageJ, AzureSpot Pro) to measure the intensity of the bands for p-Src, total Src, and the loading control (e.g., GAPDH) for each lane.[37]

  • Background Subtraction: Apply a consistent background subtraction method for all measurements.

  • Normalization:

    • First, normalize the p-Src and total Src signals to the loading control signal for that same lane. This corrects for any variations in protein loading.[38]

      • Normalized p-Src = (p-Src Intensity) / (GAPDH Intensity)

      • Normalized Total Src = (Total Src Intensity) / (GAPDH Intensity)

    • Second, calculate the ratio of normalized p-Src to normalized total Src. This gives the final readout for the level of active Src and corrects for any changes in total Src protein expression.

      • Final Ratio = (Normalized p-Src) / (Normalized Total Src)

  • Assess Target Engagement: Plot the Final Ratio against the concentration of this compound. A dose-dependent decrease in this ratio indicates successful target engagement.

Sample Quantitative Data Presentation
Treatment Conc. (µM)p-Src (Y416) IntensityTotal Src IntensityGAPDH IntensityNormalized p-Src (p-Src/GAPDH)Normalized Total Src (Total Src/GAPDH)Final Ratio (Norm. p-Src / Norm. Total Src)% Inhibition (vs. Vehicle)
0 (Vehicle)150,000165,000170,0000.8820.9710.9090%
0.1138,000162,000168,0000.8210.9640.8526.3%
0.3115,000168,000172,0000.6690.9770.68424.7%
1.075,000160,000165,0000.4550.9700.46948.4%
3.040,000163,000169,0000.2370.9640.24573.0%
10.018,000159,000166,0000.1080.9580.11387.6%

Conclusion

This application note details a robust and reliable Western blot-based method to functionally assess the target engagement of this compound, a putative NMT inhibitor. By quantifying the dose-dependent decrease in c-Src phosphorylation, researchers can generate crucial data to validate the compound's mechanism of action in a physiologically relevant cellular context. This protocol, grounded in established biochemical principles and best practices, provides a clear path to generating high-quality, interpretable data essential for advancing drug discovery projects.

References

  • Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. Available from: [Link]

  • Azure Biosystems. Chemiluminescent Western blots: Everything You Need to Know. Available from: [Link]

  • Rockland Immunochemicals. SDS-PAGE Protocol. Available from: [Link]

  • OneLab. BCA Colorimetric Protein Assay - Protocol. Available from: [Link]

  • Creative Biolabs. SDS-PAGE Protocol. Available from: [Link]

  • Bio-Rad Antibodies. Western Blot Protocol: Cell Lysis, Mammalian Cells. Available from: [Link]

  • Cytoskeleton, Inc. Western blot transfer condition protocols. Available from: [Link]

  • G-Biosciences. BCA Protein Assay - controltecnica. Available from: [Link]

  • Current Protocols. SDS-PAGE PROTOCOL. Available from: [Link]

  • G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. Available from: [Link]

  • Biocompare. Methods and Tips for Western Blot Protein Transfer. Available from: [Link]

  • Bio-Rad. General Protocol for Western Blotting. Available from: [Link]

  • Myricx Bio. (2023). Enhanced potential of Myricx's NMT inhibitor payloads with dual senolytic and cytotoxic modes of action as ADC cancer therapies. Available from: [Link]

  • iGEM. (2016). SDS-PAGE for protein electrophoresis. Available from: [Link]

  • Ducker, C. E., et al. (2005). Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis. Molecular and Cellular Biology, 25(5), 1846–1858.
  • University of California, Berkeley. SDS-PAGE of protein. Available from: [Link]

  • Imperial College London. (2021). N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells. Available from: [Link]

  • Sino Biological. Western Blot: 10 Technical Tips and tricks. Available from: [Link]

  • Udenwobele, D. I., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology, 8, 751.
  • Wikipedia. Myristoylation. Available from: [Link]

  • D'Souza, K., et al. (2021). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Trends in Pharmacological Sciences, 42(5), 387-399.
  • ResearchGate. (2025). N-myristoylation: from cell biology to translational medicine. Available from: [Link]

  • Creative Diagnostics. Western Blot-Incubation & Visualization Protocol. Available from: [Link]

  • Myricx Bio. N-Myristoyltransferase (NMT) inhibitors are completely novel payloads for Antibody Drug Conjugates that deliver extensive tumor. Available from: [Link]

  • Hutton, J. A., et al. (2016). N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Chemical Biology, 11(7), 1949–1959.
  • Precision Biosystems. (2022). Quick Tips on Improving your Western Blots. Available from: [Link]

  • Azure Biosystems. 6 Western Blotting Steps. Available from: [Link]

  • LI-COR Biosciences. (2020). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Available from: [Link]

  • National Institutes of Health. (2022). Target Engagement Assays in Early Drug Discovery. ACS Omega, 7(44), 39574–39585.
  • News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. Available from: [Link]

  • Concept Life Sciences. Target Engagement Assay Services. Available from: [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available from: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Available from: [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing byproducts in the sulfonylation of piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the sulfonylation of piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and minimizing byproducts in this critical reaction. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

FAQ: Understanding the Core Reaction & Key Challenges

This section addresses fundamental questions about the piperazine sulfonylation reaction, setting the stage for more advanced troubleshooting.

Q1: What is the primary goal in the sulfonylation of piperazine, and what makes it challenging?

A1: The primary objective is typically the synthesis of a monosulfonylated piperazine derivative. Piperazine is a symmetrical diamine, meaning it has two nucleophilic secondary amine groups. The core challenge lies in achieving chemoselectivity —reacting the sulfonyl chloride with only one of the two nitrogen atoms. The initial monosulfonylation product is often more reactive than the starting piperazine, leading to a second reaction that forms the undesired 1,4-disulfonylated byproduct .[1]

Q2: What is the fundamental mechanism of this reaction?

A2: The reaction is a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions .[2][3] The amine (piperazine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is used to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate and deactivate the starting piperazine.[3][4]

Q3: Why is a base necessary? What are the common choices?

A3: A base is critical for two reasons:

  • To Scavenge Acid: Each sulfonylation step produces one equivalent of HCl. This acid will react with a basic nitrogen on another piperazine molecule, forming a salt and rendering it non-nucleophilic, thus halting the reaction.[3]

  • To Drive Equilibrium: By neutralizing the HCl byproduct, the base drives the reaction toward the product side according to Le Châtelier's principle.

Common choices include aqueous inorganic bases like NaOH or NaHCO₃ in a biphasic system (classic Schotten-Baumann) or, more frequently in modern synthesis, organic tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent like dichloromethane (DCM).[2][4]

Troubleshooting Guide: Common Byproducts & Minimization Strategies

This guide is structured to help you identify common byproducts through analytical data and implement field-proven strategies to mitigate their formation.

Problem 1: Formation of 1,4-Disulfonylated Piperazine

This is the most common and often most significant byproduct, resulting from the reaction of the sulfonyl chloride at both nitrogen atoms.

Q: My LC-MS/NMR analysis shows a significant peak corresponding to the mass of my desired product plus the mass of another sulfonyl group, minus HCl. How can I prevent this over-reaction?

A: The formation of the disulfonylated byproduct is a competing reaction that can be minimized by carefully controlling the reaction kinetics.

Solutions & Scientific Rationale:

  • Control Stoichiometry:

    • Action: Use a slight excess of piperazine (e.g., 1.2 to 2.0 equivalents) relative to the sulfonyl chloride.

    • Causality: By ensuring piperazine is the limiting reagent's counterpart, you increase the statistical probability that a sulfonyl chloride molecule will encounter an unreacted piperazine rather than the already-reacted monosulfonylated product.

  • Slow, Controlled Addition at Low Temperature:

    • Action: Dissolve the piperazine and base in your solvent and cool the mixture to 0 °C or below in an ice bath. Add the sulfonyl chloride, dissolved in the same solvent, dropwise via an addition funnel over a prolonged period (e.g., 1-2 hours).

    • Causality: This is the most critical control parameter. A slow addition rate maintains a very low instantaneous concentration of the highly reactive sulfonyl chloride. This kinetically favors the first reaction with the more abundant starting material. Low temperature decreases the overall reaction rate, giving the molecules more time to diffuse and preventing localized "hot spots" where the second sulfonylation can rapidly occur.

  • Utilize a Protonation Strategy:

    • Action: An advanced technique involves using piperazine monohydrochloride or reacting piperazine with exactly one equivalent of a strong acid before adding the sulfonylating agent and base.[1][5]

    • Causality: By forming the piperazin-1-ium cation, one nitrogen is effectively "protected" as a non-nucleophilic ammonium salt.[1] The remaining free secondary amine can then react selectively. The added base neutralizes the HCl produced during the reaction, preventing it from deprotonating the protected nitrogen.

Problem 2: Hydrolysis of Sulfonyl Chloride

This leads to the formation of the corresponding sulfonic acid (R-SO₃H), reducing the yield of the desired product and complicating purification.

Q: My reaction is sluggish or stalls, and I'm observing a polar, acidic impurity by LC-MS that corresponds to the mass of my hydrolyzed sulfonyl chloride.

A: Sulfonyl chlorides are highly susceptible to hydrolysis by water.[6] Even trace amounts of moisture can lead to significant decomposition.

G SC R-SO₂Cl (Sulfonyl Chloride) SA R-SO₃H (Sulfonic Acid Byproduct) SC->SA + H₂O (Hydrolysis) H2O H₂O (Water) HCl HCl

Solutions & Scientific Rationale:

  • Implement Rigorous Anhydrous Conditions:

    • Action:

      • Use freshly distilled or commercially available anhydrous solvents.

      • Dry all glassware in an oven (e.g., 120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

      • Conduct the reaction under a positive pressure of inert gas.

    • Causality: This physically excludes atmospheric and solvent-borne water from the reaction mixture, preventing the primary pathway for decomposition of the electrophile.[6]

  • Verify Reagent Quality:

    • Action: Ensure your sulfonyl chloride is of high quality and has been stored properly under inert gas, away from moisture. If it is old or has been opened frequently, its purity may be compromised. The same applies to amine bases like triethylamine, which can absorb atmospheric moisture.

    • Causality: Reagents are a common source of water contamination. Using fresh, properly stored reagents is a critical, self-validating step in the protocol.

Problem 3: Incomplete Reaction & Unreacted Piperazine

This results in a mixture of starting material and product, which can be challenging to separate due to similar polarities.

Q: My final reaction mixture contains a significant amount of unreacted piperazine. How can I drive the reaction to completion?

A: The presence of unreacted starting material typically points to insufficient activation or deactivation of the nucleophile.

Solutions & Scientific Rationale:

  • Verify Base Stoichiometry and pKa:

    • Action: Ensure you are using at least one equivalent of base for every equivalent of sulfonyl chloride added. If using a weaker base, consider switching to a stronger one (e.g., DBU instead of Et₃N) or using a slight excess.

    • Causality: The base must be strong enough and present in sufficient quantity to effectively neutralize the generated HCl. If the HCl is not scavenged, it will protonate the piperazine, rendering it inactive and stalling the reaction.[3]

  • Increase Reaction Time and/or Temperature:

    • Action: After the initial slow addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 4-16 hours). Gentle heating (e.g., 40 °C) can be employed if the reaction remains incomplete, but this must be balanced against the risk of side reactions.

    • Causality: Chemical reactions require time. Once the critical, selective addition step is complete, allowing more time or providing modest thermal energy can help push the reaction to completion, especially if the reactants are sterically hindered.

  • Monitor the Reaction:

    • Action: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the disappearance of the piperazine starting material. Do not proceed with the workup until the analysis shows complete or near-complete consumption.

    • Causality: This is a self-validating control. Rather than relying on a fixed reaction time, you are using empirical data to determine the true endpoint of your specific reaction.

Experimental Protocols & Data

Protocol 1: Optimized Monosulfonylation of Piperazine

This protocol is designed to maximize the yield of the monosulfonylated product.

Methodology:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a positive pressure of dry nitrogen.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve piperazine (1.5 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, ~0.2 M concentration relative to piperazine). Cool the flask to 0 °C using an ice-water bath.

  • Addition: In a separate, dry dropping funnel, dissolve the sulfonyl chloride (1.0 eq.) in anhydrous DCM. Add this solution to the cooled piperazine mixture dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring (In-Process Control): Withdraw a small aliquot, quench with water, extract with DCM, and spot on a TLC plate (e.g., Mobile Phase: 5-10% Methanol in DCM) to check for the consumption of piperazine.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid via flash column chromatography on silica gel.

Data Presentation: Illustrative Yield Comparison

The following table illustrates the expected impact of reaction conditions on product distribution. Actual results will vary based on specific substrates.

ConditionApprox. Mono-Product YieldApprox. Di-Product YieldKey Principle Exploited
Rapid Addition at Room Temp.30-50%40-60%Uncontrolled Kinetics
Slow Addition at 0 °C (Optimized) 75-90% <10% Kinetic Control
Use of Piperazine Monohydrochloride70-85%<5%In-situ Protection/Selectivity

Analytical Workflow for Byproduct Identification

A robust analytical workflow is essential for accurate troubleshooting.

G cluster_workflow Troubleshooting Workflow A Crude Reaction Mixture B LC-MS Analysis C Identify Masses: - Starting Material - Desired Product - Suspected Byproducts D Compare to Guide: - Disulfonylated? - Hydrolyzed R-SO₂Cl? - Other? E Implement Corrective Action (e.g., Lower Temp, Slow Addition) F Re-run Reaction & Analyze

Various analytical methods can be employed for the analysis of piperazine and its derivatives, including HPLC-UV, GC-MS, and LC-MS/MS.[7][8][9] For trace-level detection of piperazine, derivatization with agents like NBD-Cl may be necessary to enhance UV activity.[10]

References

  • Schotten–Baumann reaction - Grokipedia.
  • Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine - kluedo.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF - ResearchGate. Available at: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]

  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
  • Base-mediated C4-selective C-H-sulfonylation of pyridine - ChemRxiv. Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Available at: [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Available at: [Link]

  • Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination - NTU Journal. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. Available at: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. Available at: [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC - PubMed Central. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • US2919275A - Purification of piperazine - Google Patents.
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Available at: [Link]

  • (PDF) Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine - ResearchGate. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - SSRN. Available at: [Link]

  • US3481933A - Recovery and purification of piperazine - Google Patents.
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Available at: [Link]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor † - Sciforum. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. Available at: [Link]

  • Overview of principal methods for N‐monosubstitution of piperazine: (a)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • US3682919A - Process for the preparation of piperazine - Google Patents.

Sources

Validation & Comparative

Comparative analysis of piperazine-based anticancer agents in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Piperazine-Based Anticancer Agents in Preclinical Models

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry, bestowing favorable pharmacokinetic and pharmacodynamic properties upon a diverse range of therapeutic agents.[1] In oncology, this "privileged scaffold" has been instrumental in the development of highly effective anticancer drugs.[2] This guide provides a comparative analysis of prominent piperazine-based anticancer agents in preclinical models, offering insights into their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.

Comparative Efficacy of Selected Piperazine-Based Anticancer Agents

The preclinical efficacy of piperazine-containing anticancer agents varies across different cancer types and is dependent on the specific molecular target. Here, we compare three well-established agents—Imatinib, Olaparib, and Niraparib—along with a novel piperazine-containing flavonoid, LYG-202.

AgentClassTarget(s)In Vitro Efficacy (IC50)In Vivo Efficacy (Xenograft Models)References
Imatinib Tyrosine Kinase InhibitorBCR-ABL, c-KIT, PDGFRA~0.25 µM (K562 CML cells)Significant tumor regression and prolonged survival in BCR-ABL expressing tumor models.[3][4]
Olaparib PARP InhibitorPARP1, PARP2≤ 1.5 µM (Ewing sarcoma cell lines), ≤ 2.4 µM (medulloblastoma cell lines)Significant tumor growth inhibition in BRCA-deficient xenograft models.[5][6]
Niraparib PARP InhibitorPARP1, PARP23.8 nM (PARP1), 2.1 nM (PARP2)Potent tumor growth inhibition in BRCA-mutated and HR-deficient models.[7][8]
LYG-202 Flavonoid DerivativeMultiple (Induces Apoptosis)4.80 to 27.70 µM (various tumor cell lines)Significantly decreased tumor growth in S180 sarcoma cell-inoculated mice.[9]

Delving into the Mechanisms of Action

The anticancer effects of these agents are rooted in their ability to interfere with specific signaling pathways crucial for cancer cell survival and proliferation.

Imatinib: Targeting the Aberrant Kinase Activity in CML

Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the constitutively active BCR-ABL tyrosine kinase.[3][10] This fusion protein, a product of the Philadelphia chromosome translocation, drives uncontrolled proliferation of leukemia cells.[11] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates.[12][13] This blockade of signaling leads to the induction of apoptosis in BCR-ABL-positive cells.[10]

Imatinib_Mechanism cluster_0 BCR-ABL Positive Cancer Cell BCR_ABL BCR-ABL (Constitutively Active) Downstream Downstream Signaling (e.g., STAT5, Ras) BCR_ABL->Downstream ATP -> ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits Kinase Activity

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling and inducing apoptosis in CML cells.

Olaparib and Niraparib: Exploiting Synthetic Lethality through PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for the repair of DNA single-strand breaks (SSBs).[14][15] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[16] When PARP is inhibited by agents like olaparib or niraparib, unrepaired SSBs accumulate and degenerate into DSBs during replication.[14][17] In HR-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[14]

Furthermore, some PARP inhibitors, notably niraparib, exhibit a potent "PARP trapping" mechanism, where the inhibitor not only blocks PARP's catalytic activity but also traps it on the DNA at the site of damage.[17][18] These trapped PARP-DNA complexes are highly cytotoxic.[17] Preclinical studies suggest that niraparib has higher cell membrane permeability and achieves greater tumor concentrations compared to olaparib, potentially contributing to its broad efficacy.[8][19]

PARP_Inhibition_Mechanism cluster_0 DNA Damage Response SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse SSB_Repair SSB Repair PARP->SSB_Repair PARPi Olaparib / Niraparib PARPi->PARP Inhibits & Traps HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) DSB->HR_Repair Cell_Death Apoptosis DSB->Cell_Death in HR-deficient cells Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP inhibitors block single-strand break repair, leading to double-strand breaks that are lethal to HR-deficient cancer cells.

Key Preclinical Experimental Protocols

The evaluation of piperazine-based anticancer agents relies on a suite of standardized in vitro and in vivo assays.

In Vitro Cell Viability: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[20] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[21] The amount of formazan is proportional to the number of living cells.[20]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[22]

  • Compound Treatment: Treat the cells with a range of concentrations of the piperazine-based agent and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[21][22]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[21][23]

Protein Expression Analysis: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a complex mixture.[24][25] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[26]

Protocol:

  • Lysate Preparation: Lyse treated and untreated cancer cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins based on molecular weight.[27]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[26]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

In Vivo Tumor Growth Inhibition: Xenograft Mouse Models

Principle: Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice to evaluate the efficacy of anticancer agents in a living organism.[28][29] These models are crucial for assessing a drug's therapeutic potential before clinical trials.[30][31]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1.5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[32]

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).[32]

  • Randomization and Treatment: Randomize the mice into treatment and control groups and administer the piperazine-based agent according to a predetermined dose and schedule.[31]

  • Tumor Measurement: Measure tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental_Workflow cluster_0 Preclinical Evaluation Pipeline In_Vitro In Vitro Studies MTT MTT Assay (Cell Viability) In_Vitro->MTT WB_vitro Western Blot (Mechanism of Action) In_Vitro->WB_vitro In_Vivo In Vivo Studies MTT->In_Vivo WB_vitro->In_Vivo Xenograft Xenograft Model (Tumor Growth) In_Vivo->Xenograft WB_vivo Western Blot (Target Modulation) Xenograft->WB_vivo Data_Analysis Data Analysis & Candidate Selection WB_vivo->Data_Analysis

Caption: A typical workflow for the preclinical evaluation of anticancer agents, from in vitro screening to in vivo efficacy studies.

Conclusion

Piperazine-based compounds represent a remarkably successful class of anticancer agents, with prominent examples like imatinib, olaparib, and niraparib demonstrating significant clinical benefit. Their efficacy is underpinned by precise molecular targeting and, in the case of PARP inhibitors, the exploitation of specific cancer cell vulnerabilities. The preclinical models and experimental protocols detailed in this guide are essential for the continued discovery and development of novel piperazine-containing therapeutics that hold the promise of further advancing cancer treatment.

References

  • Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular oncology, 5(4), 387-393. [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

  • Wang, Y., et al. (2009). LYG-202, a new flavonoid with a piperazine substitution, shows antitumor effects in vivo and in vitro. Biochemical and biophysical research communications, 385(4), 551-556. [Link]

  • Sandhu, S. K., et al. (2013). First-in-human trial of a novel PARP inhibitor niraparib (MK-4827) in patients with advanced solid tumors. Journal of clinical oncology, 31(30), 3800. [Link]

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82. [Link]

  • Deininger, M., et al. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653. [Link]

  • Smith, M. A., et al. (2015). Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors. Clinical cancer research, 21(6), 1346-1357. [Link]

  • O'Brien, S. G., et al. (2002). Insights from pre-clinical studies for new combination treatment regimens with the Bcr-Abl kinase inhibitor imatinib mesylate (Gleevec/Glivec) in chronic myelogenous leukemia: a translational perspective. Leukemia, 16(6), 967-975. [Link]

  • PharmGKB. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37080. [Link]

  • Patsnap. (2024). What is the mechanism of Olaparib? [Link]

  • Ghoshal, A., & M. S. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Pharmaceutical Chemistry Journal, 56(1), 32-48. [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly (ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of medicinal chemistry, 58(8), 3302-3314. [Link]

  • Ledermann, J., et al. (2015). Spotlight on olaparib in the treatment of BRCA-mutated ovarian cancer: design, development and place in therapy. Drug design, development and therapy, 9, 3247. [Link]

  • Pilie, P. G., et al. (2019). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in pharmacology, 10, 748. [Link]

  • Zsoldos, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International journal of molecular sciences, 25(3), 1735. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 trapping by PARP inhibitors drives cytotoxicity in both cancer cells and healthy bone marrow. Molecular cancer research, 17(2), 409-419. [Link]

  • Reaction Biology. (n.d.). Xenograft Tumor Models. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • National Cancer Institute. (2014). Olaparib. [Link]

  • Cruz, C., et al. (2016). Abstract 4353: Preclinical evaluation of the PARP inhibitor niraparib and cytotoxic chemotherapy alone or in combination in a panel of 25 triple-negative breast cancer PDX models: Relevance of BRCA mutations, HRD status and other biomarkers. Cancer Research, 76(14 Supplement), 4353-4353. [Link]

  • ResearchGate. (n.d.). Mechanism of action of imatinib in chronic myelogenous leukemia. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?[Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Lord, C. J., et al. (2010). Abstract 3497: Identifying pre-clinical predictive biomarkers for the PARP inhibitor olaparib. Cancer Research, 70(8 Supplement), 3497-3497. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Rose, M., et al. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in cell and developmental biology, 8, 564601. [Link]

  • Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1734-1768. [Link]

  • Apotex Inc. (2020). Product Monograph: Pr IMATINIB. [Link]

  • Scott, L. J. (2021). Niraparib: a review in first-line maintenance therapy in advanced ovarian cancer. Drugs, 81(15), 1749-1758. [Link]

  • Murai, J. (2020). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer science, 111(11), 3877. [Link]

  • Li, Y., et al. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2, 5-dione conjugates as anticancer agents. Organic & Biomolecular Chemistry, 19(2), 347-352. [Link]

  • Addgene. (2022). Western Blot. [Link]

  • Imperial College London. (2026). Hidden drug reservoirs in cancer cells could explain treatment resistance. [Link]

  • Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Genta, S., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers, 15(18), 4469. [Link]

  • Kaufman, B., et al. (2015). Olaparib monotherapy in patients with advanced cancer and a germ-line BRCA1/2 mutation: An open-label phase II study. Journal of Clinical Oncology, 33(3), 244. [Link]

  • Iqbal, N., & Iqbal, N. (2014). Imatinib: a breakthrough of targeted therapy in cancer. Chemotherapy research and practice, 2014. [Link]

  • Takeda, K., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15, 1369985. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • ClinicalTrials.gov. (2001). Imatinib Mesylate in Treating Patients With Advanced Cancer and Liver Dysfunction. [Link]

  • Reaction Biology. (n.d.). Xenograft Tumor Models. [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. [Link]

  • Woo, X. Y., et al. (2017). In vivo efficacy studies in cell line and patient-derived xenograft mouse models. In Breast cancer metastasis and drug resistance (pp. 315-327). Humana Press, New York, NY. [Link]

Sources

Unraveling the Enigma: A Comparative Guide to Validating the Mechanism of Action of 4-(Piperazin-1-ylsulfonyl)benzonitrile Through Knockout Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the precise elucidation of the compound's mechanism of action (MoA). This guide provides an in-depth, technical comparison of strategic approaches to validate the MoA of the novel compound 4-(Piperazin-1-ylsulfonyl)benzonitrile, with a focus on the power and precision of knockout studies.

While the exact molecular target of this compound is not yet fully characterized, its structural motifs, particularly the piperazine and benzonitrile groups, are frequently found in compounds targeting protein kinases. Notably, several inhibitors of Aurora A kinase, a key regulator of mitosis, share this piperazine moiety. This observation forms the basis of our central hypothesis: This compound exerts its biological effects through the inhibition of Aurora A kinase.

This guide will navigate two complementary strategies to test this hypothesis and definitively establish the compound's MoA:

  • An Unbiased, Genome-Wide Approach: Employing a whole-genome CRISPR-Cas9 knockout screen to identify genes that, when knocked out, confer resistance to this compound. This method offers an open-minded discovery platform, capable of revealing the primary target and potential off-targets.

  • A Focused, Hypothesis-Driven Approach: Utilizing targeted CRISPR-Cas9 knockout of the Aurora A kinase gene (AURKA) to directly assess its role in the compound's activity. This will be compared with a known Aurora A kinase inhibitor, Alisertib, as a positive control.

By comparing these methodologies, this guide will provide the rationale and detailed protocols necessary to build a robust, self-validating experimental framework for MoA elucidation.

Part 1: The Unbiased Approach - Genome-Wide CRISPR-Cas9 Screening for Target Discovery

When the primary target of a compound is unknown, a genome-wide CRISPR screen is an unparalleled tool for unbiased discovery.[1][2] The principle is to generate a diverse population of cells, each with a single gene knocked out, and then apply a selective pressure—in this case, treatment with this compound. Cells that survive and proliferate are those in which the knockout of a specific gene confers resistance to the compound. Identifying these "hit" genes can pinpoint the drug's target or critical pathway components.[3][4]

Experimental Workflow: Genome-Wide CRISPR Screen

unbiased_workflow cluster_0 Library Preparation & Transduction cluster_1 Screening cluster_2 Analysis lib_prep Lentiviral Pooled CRISPR Library Production transduction Transduction of Cas9-expressing Cells lib_prep->transduction selection Puromycin Selection transduction->selection treatment Treatment with This compound selection->treatment control DMSO Control selection->control harvest Genomic DNA Extraction treatment->harvest control->harvest pcr sgRNA Amplification (PCR) harvest->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs data_analysis Data Analysis & Hit Identification ngs->data_analysis

Figure 1: Workflow for an unbiased genome-wide CRISPR-Cas9 screen.
Detailed Protocol: Genome-Wide CRISPR-Cas9 Screen

1. Cell Line Selection and Cas9 Expression:

  • Choose a cancer cell line known to be sensitive to the antiproliferative effects of this compound. A375 melanoma or HCT116 colon cancer cells are common starting points.

  • Ensure stable expression of Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by selection.

2. Lentiviral CRISPR Library Transduction:

  • Amplify a genome-wide pooled sgRNA library (e.g., GeCKOv2) to a sufficient titer.[4]

  • Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Select for transduced cells using puromycin.

3. Compound Treatment:

  • Split the transduced cell population into two groups: a treatment group and a DMSO control group.

  • Treat the treatment group with a concentration of this compound that results in approximately 80-90% growth inhibition (IC80-IC90).

  • Culture the cells for a duration that allows for the enrichment of resistant clones (typically 14-21 days).

4. Genomic DNA Extraction and Sequencing:

  • Harvest genomic DNA from both the treatment and control cell populations.

  • Amplify the integrated sgRNA sequences using PCR.

  • Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in both populations.

5. Data Analysis and Hit Identification:

  • Analyze the sequencing data to identify sgRNAs that are significantly enriched in the treated population compared to the control.

  • Genes targeted by these enriched sgRNAs are considered "hits" and are potential targets of this compound.

Part 2: The Focused Approach - Targeted Knockout of Aurora A Kinase

Based on the structural similarities to known kinase inhibitors, a focused, hypothesis-driven approach provides a direct and efficient method for validation. Here, we will specifically knock out the AURKA gene and compare the cellular response to this compound with that of a well-characterized Aurora A kinase inhibitor, Alisertib.[5][6]

Experimental Workflow: Targeted Knockout and Comparative Analysis

focused_workflow cluster_0 Cell Line Generation cluster_1 Comparative Functional Assays design_sgrna Design & Validate AURKA-targeting sgRNAs transfect Transfect Cells with Cas9 & sgRNA Plasmids design_sgrna->transfect isolate_clones Isolate & Expand Single-Cell Clones transfect->isolate_clones validate_ko Validate Knockout (Sequencing & Western Blot) isolate_clones->validate_ko wt_cells Wild-Type Cells validate_ko->wt_cells ko_cells AURKA KO Cells validate_ko->ko_cells treat_compound Treat with This compound wt_cells->treat_compound treat_alisertib Treat with Alisertib (Control) wt_cells->treat_alisertib ko_cells->treat_compound ko_cells->treat_alisertib cell_viability Cell Viability Assay (e.g., CellTiter-Glo) treat_compound->cell_viability treat_alisertib->cell_viability

Sources

A Head-to-Head Comparison of Pan-HDAC Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of epigenetic research and drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Pan-HDAC inhibitors, which target multiple HDAC isoforms, have shown significant efficacy in disrupting cancer cell processes. This guide provides a detailed, head-to-head comparison of four prominent pan-HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), Belinostat (PXD101), and the widely used research tool, Trichostatin A (TSA).

While the specific compound 4-(Piperazin-1-ylsulfonyl)benzonitrile was initially considered for this comparison, a thorough review of the scientific literature did not yield sufficient data on its activity as a pan-HDAC inhibitor. Therefore, this guide will focus on well-characterized inhibitors with extensive supporting experimental data to ensure scientific integrity and provide actionable insights for researchers.

The Rationale for Pan-HDAC Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] In various cancers, aberrant HDAC activity contributes to tumorigenesis by silencing tumor suppressor genes. Pan-HDAC inhibitors, by broadly targeting multiple HDAC isoforms, can induce widespread histone hyperacetylation, leading to the reactivation of silenced genes, cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] This broad-spectrum activity is a key advantage in complex diseases like cancer where multiple signaling pathways are often dysregulated.

Comparative Analysis of Pan-HDAC Inhibitors

The following sections provide a detailed comparison of Vorinostat, Panobinostat, Belinostat, and Trichostatin A, focusing on their inhibitory potency, cellular effects, pharmacokinetic properties, and toxicity profiles.

Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for each inhibitor against various HDAC isoforms. Lower values indicate greater potency.

HDAC IsoformVorinostat (SAHA) (nM)Panobinostat (LBH589) (nM)Belinostat (PXD101) (nM)Trichostatin A (TSA) (nM)
Class I
HDAC110[3]<13.2[4]41[5]4.99
HDAC2-<13.2[4]125[5]-
HDAC320[3]<13.2[4]30[5]5.21
HDAC8-mid-nanomolar[4]216[5]-
Class IIa
HDAC4-mid-nanomolar[4]115[5]27.6
HDAC5-<13.2[4]--
HDAC7-mid-nanomolar[4]67[5]-
HDAC9-<13.2[4]128[5]-
Class IIb
HDAC6-<13.2[4]82[5]16.4
HDAC10-<13.2[4]-24.3
Class IV
HDAC11-<13.2[4]--

From this data, Panobinostat generally exhibits the most potent and broad-spectrum HDAC inhibition at low nanomolar concentrations.[4] Vorinostat and Trichostatin A also show potent activity, particularly against Class I HDACs.[3] Belinostat demonstrates slightly higher IC50 values for some isoforms compared to the other inhibitors.[5]

Cellular Activity

The ultimate measure of an HDAC inhibitor's effectiveness is its activity in a cellular context. Key indicators include the induction of histone hyperacetylation, cell cycle arrest, and apoptosis.

ParameterVorinostat (SAHA)Panobinostat (LBH589)Belinostat (PXD101)Trichostatin A (TSA)
Induction of Histone Acetylation Accumulation of acetylated histones observed in vivo and in vitro.[6]Potently induces histone H3 and H4 acetylation.Dose-dependent increase in histone H4 acetylation.[7]Induces histone hyperacetylation.[8]
Cell Cycle Arrest Induces G1 and G2/M phase arrest.[9]Induces G2-M DNA damage checkpoint arrest in breast cancer cells.[10]Induces G2/M phase arrest.[11]Inhibits cell cycle at the beginning of the growth stage.[12]
Induction of Apoptosis Induces apoptosis in various cancer cell lines.[3]Induces apoptosis in malignant cells.[4]Induces apoptosis in various tumor cell lines.[7]Promotes the expression of apoptosis-related genes.[12]
Antiproliferative IC50 2.0 - 8.6 µM in sarcoma cell lines.[13]0.02 - 0.1 µM in sarcoma cell lines.[13]1.4 - 2.6 µM in sarcoma cell lines.[13]29 - 400 nM in breast cancer and melanoma cell lines.

Panobinostat consistently demonstrates the highest potency in cellular assays, with antiproliferative effects in the low nanomolar range.[13] Vorinostat and Belinostat are effective at micromolar concentrations, while Trichostatin A shows potent antiproliferative activity in the nanomolar range.[13]

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of these inhibitors is crucial for translating preclinical findings to in vivo efficacy.

ParameterVorinostat (SAHA)Panobinostat (LBH589)Belinostat (PXD101)Trichostatin A (TSA)
Bioavailability Orally active.[3]21% (oral).[10]Administered via IV infusion.[14]Primarily a research tool; rapid in vivo metabolism.[15]
Plasma Protein Binding -~90%.[10]92.9–95.8%.[16]-
Metabolism Primarily through glucuronidation and hydrolysis.[17]Mainly by CYP3A4.[10]Primarily by UGT1A1.[18]Extensive and rapid metabolism.[15]
Elimination Half-life ~2 hours (oral).[17]~37 hours.[10]~1.1 hours.[18]~6.3 - 9.6 minutes in mice.[15]

Vorinostat and Panobinostat are orally available, a significant advantage for clinical administration.[3][10] Panobinostat has a notably long half-life, which may contribute to its sustained pharmacodynamic effects.[10] Belinostat is administered intravenously and has a short half-life.[14][18] Trichostatin A's rapid in vivo metabolism makes it less suitable for systemic therapeutic use but ideal for in vitro and preclinical studies where controlled exposure is desired.[15]

Toxicity Profile

The clinical utility of pan-HDAC inhibitors can be limited by their toxicity profiles, which often stem from their broad mechanism of action.

Common Adverse EventsVorinostat (SAHA)Panobinostat (LBH589)Belinostat (PXD101)Trichostatin A (TSA)
Hematologic Thrombocytopenia, anemia.[19]Thrombocytopenia, neutropenia, lymphocytopenia.[20]Thrombocytopenia, neutropenia, anemia.[18]Primarily for research; limited clinical toxicity data.
Gastrointestinal Nausea, diarrhea, emesis.[19]Diarrhea, nausea.[20]Nausea, vomiting, diarrhea.[21]Toxic to neuroblastoma cells in vitro.[22]
Constitutional Fatigue.[19]Asthenia, fatigue.[20]Fatigue.[14]-
Hepatic --Potential for fatal hepatotoxicity.[16]-

The most common toxicities associated with clinically approved pan-HDAC inhibitors are hematological and gastrointestinal side effects.[18][19][20] These are generally manageable with supportive care and dose modifications. Belinostat carries a warning for potential hepatotoxicity.[16]

Signaling Pathways and Experimental Workflows

The antitumor effects of pan-HDAC inhibitors are mediated through the modulation of various signaling pathways. By inducing histone hyperacetylation, these inhibitors can reactivate tumor suppressor genes like p21, leading to cell cycle arrest.[23] They can also induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.[2]

Pan-HDAC_Inhibitor_Signaling_Pathway cluster_0 Pan-HDAC Inhibitor cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes HDACi Vorinostat Panobinostat Belinostat Trichostatin A HDACs HDAC Enzymes (Class I, II, IV) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Histones->Gene_Expression Transcriptional Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Pan-HDAC inhibitor mechanism of action.

Experimental Protocols

To aid researchers in their evaluation of pan-HDAC inhibitors, we provide the following generalized protocols for key assays.

In Vitro HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.

  • Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, and a developer solution. Dilute the HDAC enzyme to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the pan-HDAC inhibitor.

  • Assay Plate Setup: Add the diluted HDAC enzyme to the wells of a microplate. Add the test compound or vehicle control.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction. Incubate at 37°C for a specified time.

  • Reaction Termination and Development: Add the developer solution to stop the reaction and generate a fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Histone Acetylation Assay

This assay measures the level of histone acetylation in cells following treatment with an HDAC inhibitor.

  • Cell Culture and Treatment: Seed cells in a microplate and allow them to adhere. Treat the cells with various concentrations of the pan-HDAC inhibitor or vehicle control for a specified duration.

  • Cell Lysis: Lyse the cells to release the nuclear proteins.

  • Histone Extraction: Isolate the histone proteins from the cell lysate.

  • ELISA or Western Blot:

    • ELISA: Coat a microplate with an antibody specific for acetylated histones. Add the histone extracts and detect the bound acetylated histones with a secondary antibody conjugated to a detectable enzyme.

    • Western Blot: Separate the histone proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for acetylated histones.

  • Data Analysis: Quantify the relative levels of acetylated histones compared to a total histone control.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Characterization cluster_2 In Vivo Studies A1 HDAC Enzymatic Assay A2 Determine IC50 Values A1->A2 B1 Treat Cancer Cell Lines A2->B1 Inform Dosing B2 Histone Acetylation Assay B1->B2 B3 Cell Viability/Apoptosis Assay B1->B3 B4 Determine Cellular Potency B2->B4 B3->B4 C1 Animal Tumor Models B4->C1 Candidate Selection C2 Evaluate Efficacy C1->C2 C3 Assess Pharmacokinetics & Toxicity C1->C3

Caption: A typical workflow for evaluating pan-HDAC inhibitors.

Conclusion and Future Perspectives

The pan-HDAC inhibitors Vorinostat, Panobinostat, and Belinostat have demonstrated significant clinical utility, particularly in hematological malignancies. Panobinostat stands out for its high potency across a broad range of HDAC isoforms. The choice of inhibitor for a particular research or clinical application will depend on a variety of factors, including the desired potency, route of administration, and the specific cellular context being investigated. While pan-HDAC inhibitors have a broader mechanism of action that can lead to off-target effects, their ability to modulate multiple oncogenic pathways remains a key therapeutic advantage. Future research will likely focus on the development of more isoform-selective HDAC inhibitors to improve therapeutic windows and on combination strategies to enhance the efficacy of these powerful epigenetic modulators.

References

  • Gore, L., et al. (2008). A Phase 1 Pharmacokinetic and Pharmacodynamic Study of the Histone Deacetylase Inhibitor Belinostat in Patients With Advanced Solid Tumors. Clinical Cancer Research, 14(14), 4517-4525.
  • Drugs.com. (n.d.). Belinostat Monograph for Professionals. Retrieved from [Link]

  • Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology and therapy. Immunology and Cell Biology, 90(1), 67-74.
  • Ramalingam, S. S., et al. (2007). Phase I and Pharmacokinetic Study of Vorinostat, A Histone Deacetylase Inhibitor, in Combination with Carboplatin and Paclitaxel for Advanced Solid Malignancies. Clinical Cancer Research, 13(12), 3605-3610.
  • Wikipedia. (n.d.). Panobinostat. Retrieved from [Link]

  • Wagner, J. M., et al. (2010). Profile of panobinostat and its potential for treatment in solid tumors: an update. OncoTargets and Therapy, 3, 151-158.
  • Lin, H. Y., et al. (2023). Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(16), 12693.
  • Di Bello, E., et al. (2022). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 76(5), 449-455.
  • U.S. Food and Drug Administration. (n.d.). BELEODAQ (belinostat) for injection. Retrieved from [Link]

  • Sanderson, R. J., et al. (2004). Plasma pharmacokinetics and metabolism of the histone deacetylase inhibitor trichostatin a after intraperitoneal administration to mice. Drug Metabolism and Disposition, 32(10), 1132-1138.
  • U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document. Retrieved from [Link]

  • Majumdar, G., et al. (2012). Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells. BMC Genomics, 13, 705.
  • Inaba, H., et al. (2020). Safety, pharmacokinetics, and pharmacodynamics of panobinostat in children, adolescents, and young adults with relapsed acute myeloid leukemia. Cancer, 126(21), 4800-4805.
  • Hu, E., et al. (2003). Identification of novel isoform-selective inhibitors within class I histone deacetylases. Journal of Pharmacology and Experimental Therapeutics, 307(2), 720-728.
  • Ramalingam, S. S., et al. (2007). Phase I and pharmacokinetic study of vorinostat, a histone deacetylase inhibitor, in combination with carboplatin and paclitaxel for advanced solid malignancies. Clinical Cancer Research, 13(12), 3605-3610.
  • Lewis, S., et al. (2018). The Distribution, Clearance, and Brainstem Toxicity of Panobinostat Administered by Convection-Enhanced Delivery.
  • Drugs.com. (n.d.). Belinostat: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Pharmacology Review(s). Retrieved from [Link]

  • Shaik, J., et al. (2020). Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma. Cancers, 12(4), 977.
  • Drugs.com. (n.d.). Vorinostat: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Wong, H., et al. (2018). A population pharmacokinetic/toxicity model for the reduction of platelets during a 48-h continuous intravenous infusion of the histone deacetylase inhibitor belinostat. Cancer Chemotherapy and Pharmacology, 82(2), 275-284.
  • Arts, J., et al. (2008). JNJ-26481585: A novel “second-generation” oral pan-Histone Deacetylase (HDAC) inhibitor showing broad-spectrum preclinical antitumor activity against solid and haematological malignancies. Proceedings of the American Association for Cancer Research Annual Meeting, 49, 103.
  • Wikipedia. (n.d.). Trichostatin A. Retrieved from [Link]

  • Wang, X., et al. (2021). Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability. Drug Metabolism and Disposition, 49(10), 877-884.
  • Atadja, P. (2009). Development of the pan-DAC inhibitor panobinostat (LBH589): successes and challenges. Cancer Letters, 280(2), 233-241.
  • Kalac, M., & Scotto, K. W. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat. Clinical Pharmacokinetics, 56(10), 1149-1161.
  • Zhao, Y., et al. (2019). Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70. Cancers, 11(4), 482.
  • Lee, J. H., et al. (2015). Histone deacetylase inhibitors and cell death. Experimental & Molecular Medicine, 47(5), e168.
  • Kim, D. H., & Lee, J. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of the Korean Society for Applied Biological Chemistry, 54(2), 165-174.
  • Vlckova, V., et al. (2004). Trichostatin A-like hydroxamate histone deacetylase inhibitors as therapeutic agents: toxicological point of view. Current Pharmaceutical Design, 10(14), 1649-1660.
  • Adooq Bioscience. (n.d.). HDAC inhibitors. Retrieved from [Link]

  • Witt, O., et al. (2009). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. Sarcoma, 2009, 298410.
  • ResearchGate. (n.d.). IC 50 values of novel HDACi (7, 6, 3, 4, 9, 5, 8, 10, and 11), vorinostat, and tubastatin-A. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Belinostat (PXD101) HDAC. Retrieved from [Link]

  • Kato, N., et al. (2020). Histone deacetylase inhibitor, panobinostat, exerts anti-proliferative effect with partial normalization from aberrant epigenetic states on granulosa cell tumor cell lines. PLOS ONE, 15(7), e0232359.
  • Hrebackova, J., et al. (2009). Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 153(2), 103-108.
  • Uddin, M. S., et al. (2021). Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review. Molecules, 26(6), 1733.

Sources

A Comparative Guide to the Preclinical ADME Assessment of Novel Piperazine-Sulfonylbenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of ADME in Drug Discovery

In the journey of transforming a promising chemical entity into a life-saving therapeutic, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. These characteristics, collectively known as pharmacokinetics (PK), determine a drug's concentration and duration at its target site, ultimately dictating its efficacy and safety profile.[1][2] A compound with excellent in vitro potency can fail spectacularly in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach its intended biological target. Therefore, a rigorous and early assessment of ADME properties in relevant animal models is a cornerstone of modern drug development, mandated by regulatory bodies like the FDA and EMA.[3][4][5][6]

This guide focuses on the preclinical assessment of a specific chemical scaffold: 4-(piperazin-1-ylsulfonyl)benzonitrile and its analogs. While specific in vivo ADME data for this exact molecule is not extensively published, the piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[7][8][9] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[8]

Here, we will outline a comprehensive strategy for characterizing the ADME profile of a novel investigational compound, which we will refer to as "Compound X" (representing this compound). To provide a tangible benchmark, we will compare its hypothetical data against a well-characterized, approved drug sharing the piperazine motif: Imatinib , a cornerstone therapy in oncology.[10] This comparative approach is crucial during lead optimization to identify liabilities and guide medicinal chemistry efforts.[1]

The Strategic Framework for ADME Assessment

Our assessment is structured as a tiered approach, moving from high-throughput in vitro assays to more complex in vivo studies in animal models. This strategy allows for early, cost-effective decision-making before committing to resource-intensive animal studies.

ADME_Workflow cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vivo Pharmacokinetics cluster_2 Tier 3: Advanced In Vivo Studies Physicochemical Physicochemical Properties (Solubility, logP) Permeability Permeability Assay (PAMPA, Caco-2) Physicochemical->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability PPB Plasma Protein Binding (Equilibrium Dialysis) Metabolic_Stability->PPB PK_Study Single Dose PK Study (Rat, IV and PO) PPB->PK_Study Bioavailability Calculate Oral Bioavailability (%F) PK_Study->Bioavailability Tissue_Distribution Tissue Distribution (QWBA) Bioavailability->Tissue_Distribution Metabolite_ID Metabolite Identification (Mass Spectrometry) Tissue_Distribution->Metabolite_ID Excretion Mass Balance / Excretion (Urine, Feces) Metabolite_ID->Excretion

Caption: Tiered workflow for preclinical ADME assessment.

Part 1: Absorption - Will the Drug Enter the System?

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this involves overcoming several barriers, including dissolution, membrane permeability, and first-pass metabolism.

Key Experimental Protocols

1. Kinetic Solubility Assessment:

  • Rationale: A compound must be in solution to be absorbed. Poor solubility is a frequent cause of low oral bioavailability.

  • Methodology:

    • Prepare a high-concentration stock solution of Compound X in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration of, for example, 100 µM.

    • Incubate the mixture at room temperature with shaking for 2 hours.

    • Filter the solution to remove any precipitated compound.

    • Analyze the concentration of the compound in the filtrate using LC-MS/MS.

    • The measured concentration is the kinetic solubility.

2. In Vitro Permeability (Caco-2 Assay):

  • Rationale: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It helps predict the rate and mechanism of drug absorption across the gut wall.

  • Methodology:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate system and culture for 21 days to allow for differentiation.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add Compound X to the apical (A) side (representing the gut lumen).

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side (representing the blood).

    • To assess active efflux, perform the experiment in reverse (B to A).

    • Quantify the concentration of Compound X in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions. A high A-to-B Papp suggests good passive absorption, while a B-to-A Papp that is significantly higher than the A-to-B Papp indicates the involvement of efflux transporters like P-glycoprotein.

Comparative Data: Compound X vs. Imatinib
ParameterCompound X (Hypothetical Data)Imatinib (Reference Data)Desired Outcome for Lead Compound
Kinetic Solubility (pH 7.4) > 150 µM> 200 µM> 50 µM
Caco-2 Permeability (Papp A→B) 15 x 10⁻⁶ cm/s20 x 10⁻⁶ cm/s> 10 x 10⁻⁶ cm/s (High Permeability)
Efflux Ratio (Papp B→A / A→B) < 2.0< 2.0< 3.0 (Low risk of efflux)

This table presents hypothetical data for "Compound X" to illustrate a favorable profile against the known high bioavailability of Imatinib.

Part 2: Distribution - Where Does the Drug Go?

Distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body. Key factors influencing distribution include plasma protein binding (only unbound drug is active) and tissue permeability.[1]

Key Experimental Protocols

1. Plasma Protein Binding (Equilibrium Dialysis):

  • Rationale: Highly protein-bound drugs have a lower fraction of free drug available to exert a pharmacological effect or be cleared.[1] This assay is the gold standard for determining the extent of binding.

  • Methodology:

    • Use a two-chamber equilibrium dialysis apparatus separated by a semi-permeable membrane.

    • Add plasma (from the species of interest, e.g., rat, human) to one chamber and a protein-free buffer to the other.

    • Spike the plasma chamber with Compound X.

    • Incubate the apparatus with gentle shaking at 37°C until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of Compound X in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

2. In Vivo Pharmacokinetic Study (Rat Model):

  • Rationale: An in vivo study provides the most relevant data on how a drug behaves in a complete biological system.[11] This initial study in rats is used to determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[2]

  • Methodology:

    • Fast male Sprague-Dawley rats overnight.

    • Administer Compound X via intravenous (IV) injection (e.g., 1 mg/kg) to one cohort and via oral gavage (PO) (e.g., 10 mg/kg) to another cohort.

    • Collect blood samples from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to collect plasma and store at -80°C.

    • Analyze the plasma concentrations of Compound X using a validated LC-MS/MS method.[12]

    • Plot plasma concentration versus time and calculate PK parameters using non-compartmental analysis.

    • Oral bioavailability (%F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Comparative Data: Compound X vs. Imatinib
ParameterCompound X (Hypothetical Data)Imatinib (Reference Data)Desired Outcome for Lead Compound
Plasma Protein Binding (% Bound) 92% (Rat), 94% (Human)~95% (Human)< 99% (Extremely high binding can be problematic)
Volume of Distribution (Vd, L/kg) 5.5 L/kg4.5 L/kg> 0.7 L/kg (Indicates good tissue distribution)
Oral Bioavailability (%F, Rat) 85%~70-80%> 30-40%

Part 3: Metabolism - How is the Drug Modified?

Metabolism is the biochemical modification of drugs by the body, primarily in the liver, to facilitate their elimination. This process can lead to the inactivation of a drug or, in some cases, its activation (prodrugs). The cytochrome P450 (CYP) enzyme family is a major player in drug metabolism.

Key Experimental Protocols

1. Metabolic Stability (Liver Microsomes):

  • Rationale: This in vitro assay provides a rapid assessment of a compound's susceptibility to phase I metabolism by CYP enzymes.[1] High metabolic instability can lead to rapid clearance and poor in vivo exposure.

  • Methodology:

    • Incubate Compound X (at a low concentration, e.g., 1 µM) with liver microsomes (from rat and human to assess species differences) and the cofactor NADPH to initiate the metabolic reaction.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining percentage of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability cluster_assay Incubation at 37°C Compound_X Compound X Metabolites Metabolites Compound_X->Metabolites CYP Enzymes Microsomes Liver Microsomes NADPH NADPH (Cofactor) LC_MS LC-MS/MS Analysis Metabolites->LC_MS Quantify remaining parent compound

Caption: Workflow for the in vitro metabolic stability assay.

Comparative Data: Compound X vs. Imatinib
ParameterCompound X (Hypothetical Data)Imatinib (Reference Data)Desired Outcome for Lead Compound
Microsomal Half-life (t½, min) > 60 min (Human)~40-50 min (Human)> 30 min (Indicates moderate to low clearance)
In Vivo Clearance (CL, mL/min/kg) 15 mL/min/kg (Rat)~10-14 mL/min/kg (Human)Low to moderate (species-dependent)
Major Metabolizing CYP Isoform CYP3A4CYP3A4Known, and not a highly polymorphic isoform

Part 4: Excretion - How Does the Drug Leave the Body?

Excretion is the process of removing a drug and its metabolites from the body, primarily through urine and feces. Understanding the routes and rates of excretion is crucial for a complete pharmacokinetic profile.

Key Experimental Protocol

1. Mass Balance and Excretion Pathway Study:

  • Rationale: This definitive study, often conducted using a radiolabeled version of the compound (e.g., ¹⁴C-Compound X), accounts for the complete disposition of the drug dose.[4] It is a key requirement for New Drug Application (NDA) filings.[11]

  • Methodology:

    • Synthesize ¹⁴C-labeled Compound X.

    • Administer a single dose (IV and PO) to rats housed in metabolic cages that allow for the separate collection of urine and feces.

    • Collect urine, feces, and cage wash samples over a period of 7 days or until >95% of the radioactive dose is recovered.

    • Measure total radioactivity in each sample using liquid scintillation counting.

    • Profile the collected samples using radio-HPLC and LC-MS/MS to identify the parent drug and its major metabolites.

    • Determine the percentage of the dose excreted via the renal (urine) and biliary (feces) routes.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive ADME assessment outlined above provides the critical data package needed to make informed decisions in drug discovery. By comparing the profile of a novel entity like "Compound X" to a successful drug such as Imatinib, researchers can contextualize their findings.

A promising oral drug candidate would exhibit:

  • Good Absorption: High solubility and permeability, resulting in high oral bioavailability (>40%).

  • Favorable Distribution: Sufficient tissue distribution to reach the target site, with a free fraction that is adequate for pharmacological activity.

  • Stable Metabolism: A metabolic clearance that predicts a reasonable half-life in humans (e.g., allowing for once or twice-daily dosing).

  • Clear Excretion Pathways: Well-defined routes of elimination with no disproportionate or unique human metabolites.

This structured, comparative approach not only de-risks the progression of drug candidates but also provides a robust, data-driven foundation for successful clinical development.

References

  • European Medicines Agency (EMA). (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • Quotient Sciences. (2024). Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies. [Link]

  • European Medicines Agency (EMA). Non-clinical: pharmacokinetics and toxicokinetics. [Link]

  • Cunha, L. C. S., et al. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. Journal of Chromatography B, 1223, 123710. [Link]

  • Maurer, M., et al. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Pharmaceutics, 12(5), 411. [Link]

  • Lau, Y. Y., & Sweeny, D. J. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • ICH. (2018). Nonclinical Guidelines. [Link]

  • Artasensi, A., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1341. [Link]

  • European Medicines Agency (EMA). Clinical pharmacology and pharmacokinetics. [Link]

  • Jurowski, K., et al. (2025). ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile. Chemico-Biological Interactions, 421, 111775. [Link]

  • Singh, M., et al. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA. Current Drug Discovery Technologies, 14(1), 1-19. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Eurofins. Regulatory documents & guidelines. [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Patsnap. (2025). How to meet FDA pharmacology data requirements for IND?. [Link]

  • Food and Drug Administration (FDA). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. [Link]

  • Wiesner, J., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals, 18(7), 1004. [Link]

  • Wiesner, J., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4'-(Piperazin-1-yl)benzanilides. PubMed. [Link]

  • Tukhtaeva, Z., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Faizan, F., et al. (2023). The medicinal chemistry of piperazines: A review. Chemistry & Biodiversity, 20(3), e202201083. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-206. [Link]

  • Gouda, M. A., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 162-172. [Link]

  • Wagner, T., et al. (2016). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of Medicinal Chemistry, 59(1), 152-167. [Link]

  • Khan, I., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1957. [Link]

  • Kovalenko, S., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • Perrone, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. [Link]

  • Taylor & Francis Online. Piperazines – Knowledge and References. [Link]

  • Rani, S., et al. ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.